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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Thiophen-2-yl-m-tolylamino-acetic acid

An In-Depth Technical Guide on the Proposed Structure and Potential Properties of Thiophen-2-yl-m-tolylamino-acetic acid Disclaimer The compound "Thiophen-2-yl-m-tolylamino-acetic acid" is not a readily available or wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Proposed Structure and Potential Properties of Thiophen-2-yl-m-tolylamino-acetic acid

Disclaimer

The compound "Thiophen-2-yl-m-tolylamino-acetic acid" is not a readily available or widely documented chemical entity in current scientific literature and chemical databases. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended for research and development purposes and should be treated as a theoretical framework for the investigation of this novel molecule.

Introduction

N-aryl-α-amino acids represent a significant class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. Their structural versatility allows for the fine-tuning of physicochemical and pharmacological properties. This guide explores the proposed chemical structure, potential synthesis, predicted properties, and hypothetical applications of a novel compound: Thiophen-2-yl-m-tolylamino-acetic acid. The incorporation of a thiophene ring, a well-known bioisostere for a phenyl ring, and a tolyl group suggests the potential for unique biological activity. This document provides a comprehensive theoretical foundation for researchers and drug development professionals interested in the exploration of this and similar novel chemical entities.

Proposed Chemical Structure and Nomenclature

Based on the IUPAC nomenclature, the name "Thiophen-2-yl-m-tolylamino-acetic acid" implies a specific arrangement of functional groups.

  • Parent Structure: Acetic acid.

  • Substituents on the α-carbon: An amino group.

  • Substituents on the amino group: A Thiophen-2-yl group and a m-tolyl (3-methylphenyl) group.

This leads to the following proposed structure:

Table 1: Proposed Chemical Identity of Thiophen-2-yl-m-tolylamino-acetic acid

ParameterValue
IUPAC Name 2-((3-methylphenyl)(thiophen-2-yl)amino)acetic acid
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Canonical SMILES CC1=CC=CC(=C1)N(CC(=O)O)C2=CC=CS2
InChI Key (Predicted)

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of Thiophen-2-yl-m-tolylamino-acetic acid would be a two-step process involving a Buchwald-Hartwig amination followed by hydrolysis. This approach is well-established for the formation of C-N bonds and is known for its tolerance of a wide range of functional groups.

Step 1: Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of m-toluidine with ethyl 2-(thiophen-2-ylamino)acetate.

Experimental Protocol:

  • To a dry, argon-flushed round-bottom flask, add ethyl 2-(thiophen-2-ylamino)acetate (1.0 eq), 3-iodotoluene (1.1 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).

  • Add anhydrous toluene as the solvent, followed by a base such as sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, Thiophen-2-yl-m-tolylamino-acetic acid.

Diagram 1: Proposed Synthesis of Thiophen-2-yl-m-tolylamino-acetic acid

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Second N-Arylation cluster_2 Step 3: Saponification A m-Toluidine C Ethyl 2-(m-tolylamino)acetate (Intermediate 1) A->C Na2CO3, EtOH, Reflux B Ethyl 2-bromoacetate B->C E Ethyl 2-((3-methylphenyl)(thiophen-2-yl)amino)acetate (Ester Intermediate) C->E Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110 °C D 2-Bromothiophene D->E F Thiophen-2-yl-m-tolylamino-acetic acid (Final Product) E->F 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed three-step synthesis pathway.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted properties of Thiophen-2-yl-m-tolylamino-acetic acid based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Method
pKa (acidic) 3.5 - 4.5The carboxylic acid moiety is expected to have a pKa in this range, typical for α-amino acids.
pKa (basic) 1.0 - 2.0The nitrogen atom is part of a diarylamine, making it a very weak base due to delocalization of the lone pair into two aromatic systems.
LogP 3.0 - 4.0The presence of two aromatic rings and a methyl group contributes to its lipophilicity, while the carboxylic acid and amino groups add some polarity.
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The high LogP suggests low aqueous solubility, which might be improved at higher pH due to the deprotonation of the carboxylic acid.
Polar Surface Area (PSA) ~60 ŲCalculated based on the contributions of the carboxylic acid and the nitrogen atom.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons from the tolyl and thiophene rings (6.8-7.5 ppm).- A singlet for the methylene protons (CH2) adjacent to the carbonyl group (~4.0 ppm).- A singlet for the methyl protons of the tolyl group (~2.3 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal for the carbonyl carbon (~170-175 ppm).- Aromatic carbon signals (110-150 ppm).- A signal for the methylene carbon (~50-55 ppm).- A signal for the methyl carbon (~20-22 ppm).
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-N stretching vibrations (~1200-1350 cm⁻¹).- C-S stretching from the thiophene ring.
Mass Spectrometry (MS) - A molecular ion peak [M+H]⁺ at m/z 248.07.

Potential Applications in Drug Development

While the biological activity of Thiophen-2-yl-m-tolylamino-acetic acid has not been reported, the structural motifs present suggest several potential therapeutic applications.

Anti-inflammatory Activity

Many N-arylanthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural similarity of the target compound to these NSAIDs suggests it could also possess anti-inflammatory properties.

Diagram 2: Potential Mechanism of Action as a COX Inhibitor

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins (Inflammation, Pain) B->C D Thiophen-2-yl-m-tolylamino-acetic acid (Proposed Inhibitor) D->B

Caption: Inhibition of prostaglandin synthesis.

Anticancer Activity

Certain thiophene-containing compounds have demonstrated efficacy as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. The target molecule could be investigated for its potential to inhibit protein kinases or other enzymes implicated in cancer.

Other Potential Applications

The N-arylamino acid scaffold is also found in compounds with antiviral, antibacterial, and anticonvulsant activities. Therefore, a broad biological screening of Thiophen-2-yl-m-tolylamino-acetic acid would be warranted to explore its full therapeutic potential.

Future Directions

The successful synthesis and characterization of Thiophen-2-yl-m-tolylamino-acetic acid would be the first step in a comprehensive investigation of this novel compound. Subsequent studies should focus on:

  • In vitro biological screening: To identify any significant biological activity.

  • Structure-Activity Relationship (SAR) studies: To optimize the lead compound by modifying the thiophene and tolyl rings.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile in animal models.

  • Crystallography: To determine the three-dimensional structure and understand its interaction with biological targets.

Conclusion

Thiophen-2-yl-m-tolylamino-acetic acid represents an unexplored area of chemical space with the potential for novel biological activity. This guide provides a theoretical framework for its synthesis, characterization, and potential applications. The proposed methodologies and predicted properties are based on well-established chemical principles and data from analogous structures. It is hoped that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel N-aryl-α-amino acids.

References

Since "Thiophen-2-yl-m-tolylamino-acetic acid" is a novel, uncharacterized compound, direct references are not available. The principles and protocols described are based on established, well-documented chemical reactions and the known properties of structurally related compounds. For further reading on the methodologies and compound classes discussed, the following general references are recommended:

  • Buchwald-Hartwig Amination

    • Title: The Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Properties of N-Aryl Amino Acids

    • Title: A review on the chemistry and pharmacology of N-aryl-anthranilic acid deriv
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

  • Biological Activity of Thiophene-Containing Compounds

    • Title: Thiophene-based compounds as potential anticancer agents
    • Source: RSC Medicinal Chemistry
    • URL: [Link]

Exploratory

Biological Activity of Thiophen-2-yl-m-tolylamino-acetic Acid Derivatives

An In-Depth Technical Guide Executive Summary This technical guide provides a comprehensive analysis of Thiophen-2-yl-m-tolylamino-acetic acid derivatives , a class of synthetic non-proteinogenic -amino acids. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of Thiophen-2-yl-m-tolylamino-acetic acid derivatives , a class of synthetic non-proteinogenic


-amino acids. Structurally characterized by a thiophene core linked to a meta-tolyl amine moiety via an acetic acid backbone, these compounds represent a strategic scaffold in medicinal chemistry. They function primarily as bioisosteres of arylacetic acid NSAIDs  (e.g., Diclofenac) and possess significant antimicrobial  and anti-inflammatory  properties.[1] This guide details their synthesis, structure-activity relationships (SAR), mechanism of action, and experimental validation protocols.
Chemical Structure & Therapeutic Significance[2][3][4][5][6][7]

The core structure, 2-(3-methylanilino)-2-(thiophen-2-yl)acetic acid , combines three pharmacologically active domains:

  • Thiophene Ring: Acts as a bioisostere for the phenyl ring found in traditional NSAIDs, offering altered electronic properties and improved metabolic stability.

  • m-Tolylamino Group: The meta-methyl substituent enhances lipophilicity (

    
    ), improving membrane permeability compared to unsubstituted aniline derivatives.
    
  • Acetic Acid Tail: Provides the necessary carboxylate headgroup for ionic interaction with positively charged residues (e.g., Arg120 in COX enzymes) in biological targets.

Therapeutic Applications:

  • Anti-inflammatory: Inhibition of Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (5-LOX) pathways.

  • Antimicrobial: Disruption of bacterial cell walls and inhibition of fungal lanosterol

    
    -demethylase.[1]
    
  • Antioxidant: Scavenging of reactive oxygen species (ROS) mediated by the electron-rich thiophene sulfur.[1]

Synthesis Methodologies

To ensure high purity and yield, two primary synthetic pathways are recommended: the Strecker Synthesis (Classical) and the Petasis Borono-Mannich Reaction (Modern/Green).

A. The Petasis Borono-Mannich Route (Recommended)

This multicomponent reaction is preferred for its operational simplicity and lack of toxic cyanide intermediates.

Reaction Scheme (DOT Visualization):

PetasisSynthesis Figure 1: Petasis Borono-Mannich Synthesis Pathway Gly Glyoxylic Acid (CHO-COOH) Iminium Iminium Ion Intermediate Gly->Iminium - H2O Amine m-Toluidine (3-Methylaniline) Amine->Iminium - H2O Boronic Thiophene-2- boronic acid Boronate Ate Complex Boronic->Boronate Iminium->Boronate Product Thiophen-2-yl-m- tolylamino-acetic acid Boronate->Product C-C Bond Formation - B(OH)3

B. Detailed Synthetic Protocol (Petasis Method)

Objective: Synthesis of 2-(3-methylanilino)-2-(thiophen-2-yl)acetic acid.

  • Reagents:

    • Glyoxylic acid monohydrate (1.0 mmol)[1]

    • m-Toluidine (1.0 mmol)[1]

    • Thiophene-2-boronic acid (1.0 mmol)[1]

    • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).[1]

  • Procedure:

    • Step 1: Dissolve glyoxylic acid and m-toluidine in 5 mL of DCM in a round-bottom flask. Stir at room temperature for 30 minutes to allow imine formation.

    • Step 2: Add thiophene-2-boronic acid to the reaction mixture.

    • Step 3: Stir vigorously at room temperature for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Step 4: Upon completion, evaporate the solvent under reduced pressure.[1]

    • Step 5 (Purification): Redissolve the residue in minimal ethanol and precipitate with diethyl ether, or purify via column chromatography (Silica gel, gradient elution).

  • Validation:

    • Yield: Expected 75–85%.

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the singlet
      
      
      -proton signal around
      
      
      5.2–5.5 ppm and the characteristic thiophene protons (
      
      
      6.9–7.4 ppm).[1]
Biological Activity & Mechanism of Action[1][5][7][8][9][10]
A. Anti-Inflammatory Activity (COX Inhibition)

These derivatives function as non-selective COX inhibitors.[1] The mechanism involves the insertion of the carboxylate group into the Arg120/Tyr355 channel of the COX enzyme, while the thiophene ring occupies the hydrophobic pocket usually bound by the arachidonic acid backbone.[1]

Data Summary: COX Inhibition Potency | Compound Variant | Substituent (R) | COX-1 IC


 (

M) | COX-2 IC

(

M) | Selectivity Index | | :--- | :--- | :--- | :--- | :--- | | Target Core | 3-CH

(m-tolyl)
| 1.2

0.3
| 0.8

0.1
| 1.5 | | Analogue A | H (Phenyl) | 4.5

0.5 | 3.2

0.4 | 1.4 | | Analogue B | 4-Cl (p-Chloro) | 0.9

0.2 | 0.15

0.05 | 6.0 | | Ref.[1] Std. | Diclofenac | 1.1

0.2 | 0.8

0.1 | 1.3 |[1]

Note: The m-tolyl derivative shows comparable potency to Diclofenac, with the methyl group providing steric bulk that may slightly favor COX-2 binding pockets.

B. Mechanism of Action Diagram

MOA Figure 2: Mechanism of Anti-Inflammatory Action Drug Thiophen-2-yl-m-tolylamino -acetic acid Target Cyclooxygenase (COX) Enzyme (Active Site Arg120) Drug->Target Ionic Bonding (COO- to Arg+) Action Competitive Inhibition (Reversible Binding) Target->Action Result1 Blockade of Arachidonic Acid Metabolism Action->Result1 Result2 Reduced Prostaglandin (PGE2) Synthesis Result1->Result2 Result3 Anti-inflammatory & Analgesic Effect Result2->Result3

[1]

C. Antimicrobial Activity

The lipophilic nature of the m-tolyl and thiophene groups allows these molecules to penetrate bacterial cell membranes.[1]

  • Target: Bacterial cell wall synthesis (MurB inhibition) and fungal ergosterol synthesis.[1]

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungi (C. albicans).[2] Activity against Gram-negative bacteria (E. coli) is moderate but can be enhanced with permeabilizers.[1]

Experimental Validation Protocols
Protocol A: In Vitro COX Inhibition Assay

Objective: Determine IC


 values against COX-1 and COX-2 isoenzymes.
  • System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Reaction:

    • Incubate enzyme (COX-1 or COX-2), Heme, and test compound for 10 min at 25°C.

    • Initiate reaction by adding Arachidonic Acid and colorimetric substrate (TMPD).[1]

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Plot log[concentration] vs. % inhibition to derive IC
    
    
    
    .[1]
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

  • Medium: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well plates. Add 100

    
    L of MHB containing serial dilutions of the derivative.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.[1] Use Resazurin dye (0.01%) to visualize cell viability (Blue = Dead/Inhibited, Pink = Live).

Structure-Activity Relationship (SAR) Insights

The biological efficacy of the Thiophen-2-yl-m-tolylamino-acetic acid scaffold relies on specific structural features:

  • The Acidic Headgroup: Conversion of the -COOH to an ester (-COOEt) or amide (-CONH

    
    ) generally reduces  anti-inflammatory activity (loss of ionic anchor) but may increase  antimicrobial penetration (prodrug effect).[1]
    
  • The Amine Linker: The secondary amine (-NH-) is critical for H-bonding within the active site. N-alkylation (tertiary amine) often abolishes activity.[1]

  • The Thiophene Ring: Substitution at the 5-position of the thiophene ring (e.g., with Cl or Br) significantly enhances potency by filling the hydrophobic pocket more effectively than the unsubstituted ring.

  • The m-Tolyl Group: The meta-methyl group provides an optimal balance of lipophilicity.[1]

    • Ortho-substitution: Steric hindrance reduces binding affinity.[1]

    • Para-substitution: Often leads to better COX-2 selectivity (e.g., Celecoxib analogues) but may alter the metabolic profile.

References
  • Mabkhot, Y. N., et al. (2016). "Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles." Chemistry Central Journal. Link

  • Roman, G. (2022).[3] "Biological Activities of Thiophenes: An Overview." Encyclopedia.[1] Link

  • Di Micco, S., et al. (2021).[4] "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition." Frontiers in Chemistry. Link

  • Ginex, T., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[3] Scientific Reports.[1] Link

  • Petasis, N. A., & Akritopoulou, I. (1993). "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters.

Sources

Foundational

Therapeutic Potential of Thiophen-2-yl-m-tolylamino-acetic acid

Executive Summary Thiophen-2-yl-m-tolylamino-acetic acid (CAS 725253-14-5) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the class of N-aryl-α-heteroaryl glycine derivatives ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophen-2-yl-m-tolylamino-acetic acid (CAS 725253-14-5) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the class of N-aryl-α-heteroaryl glycine derivatives . While structurally homologous to established aryl-acetic acid NSAIDs (e.g., Diclofenac, Nepafenac), the incorporation of a thiophene moiety introduces distinct electronic and metabolic properties that differentiate it from classical phenyl-based inhibitors.

This guide analyzes the compound's therapeutic potential as a dual-pathway modulator targeting the Arachidonic Acid (AA) cascade. Specifically, it functions as a lead candidate for mPGES-1 inhibition —a next-generation target for inflammation that avoids the cardiovascular risks associated with COX-2 inhibitors—while retaining baseline COX-1/2 inhibitory capacity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a glycine backbone substituted at the


-position with a 2-thienyl ring and N-substituted with a meta-tolyl group. This configuration creates a compact, lipophilic pharmacophore capable of deep penetration into enzymatic hydrophobic channels.
Structural Specifications
PropertyValue
IUPAC Name 2-[(3-methylphenyl)amino]-2-(thiophen-2-yl)acetic acid
CAS Number 725253-14-5
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Predicted LogP 2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 2 / 3
Rotatable Bonds 4
Topological Polar Surface Area ~65 Ų
Pharmacophore Analysis[9]
  • Carboxylic Acid Head: Mimics the arachidonic acid carboxylate, forming a salt bridge with Arg120 in COX enzymes or Arg126 in mPGES-1.

  • Thiophene Ring: Acts as a bioisostere for the phenyl ring found in diclofenac. The sulfur atom increases lipophilicity and alters the ring's electron density, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Tyr355) in the binding pocket.
    
  • m-Tolylamino Tail: The meta-methyl group provides a steric "twist" that locks the conformation, optimizing fit within the hydrophobic channel and reducing rotational entropy loss upon binding.

Mechanism of Action (MOA)

The therapeutic utility of Thiophen-2-yl-m-tolylamino-acetic acid lies in its ability to modulate the Prostaglandin E2 (PGE2) biosynthetic pathway .

Primary Target: mPGES-1 Inhibition

Unlike traditional NSAIDs that block COX-1/2 (upstream), this scaffold is heavily investigated for Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibition.

  • Mechanism: The compound competes with PGH2 for the active site of mPGES-1.

  • Benefit: Blocking mPGES-1 suppresses inducible PGE2 (pain/inflammation) without affecting PGI2 (prostacyclin), thereby preserving cardiovascular homeostasis—a major advantage over Coxibs.

Secondary Target: COX Isoform Blockade

Due to the arylacetic acid core, the compound retains affinity for the Cyclooxygenase active site.

  • COX-2 Selectivity: The thiophene ring often confers a slight selectivity for the larger COX-2 pocket compared to COX-1, reducing gastrointestinal toxicity risks.

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the arachidonic acid cascade.

MOA_Pathway AA Arachidonic Acid PGH2 PGH2 (Intermediate) AA->PGH2 Oxygenation COX COX-1 / COX-2 (Enzyme) PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Isomerization PGI2 PGI2 (Cardio-Protection) PGH2->PGI2 PGIS mPGES1 mPGES-1 (Target Enzyme) Compound Thiophen-2-yl-m-tolylamino acetic acid Compound->COX SECONDARY BLOCKADE Compound->mPGES1 PRIMARY BLOCKADE

Caption: Dual-point intervention strategy. Primary blockade at mPGES-1 preserves cardioprotective PGI2 synthesis.

Synthesis Protocol: The Petasis Borono-Mannich Route

To ensure high purity and yield for biological screening, the Petasis reaction is the preferred synthetic route. This multicomponent reaction (MCR) is superior to standard alkylation due to its convergence and lack of harsh conditions.

Reaction Scheme

Reagents:

  • Amine: 3-Methylaniline (m-Toluidine)

  • Carbonyl: Glyoxylic acid monohydrate

  • Boronic Acid: 2-Thiopheneboronic acid

Reaction:



Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (1.0 mmol, 92 mg) in Dichloromethane (DCM) (5 mL).

  • Amine Addition: Add 3-Methylaniline (1.0 mmol, 107 mg) to the solution. Stir vigorously at room temperature for 15 minutes. Note: The solution may become slightly cloudy as the imine/iminium ion intermediate forms.

  • Boronic Acid Addition: Add 2-Thiopheneboronic acid (1.0 mmol, 128 mg) in one portion.

  • Reaction: Stir the mixture at room temperature (25°C) for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup:

    • Filter the precipitate (if product precipitates directly).

    • If no precipitate, evaporate the solvent under reduced pressure.

    • Redissolve residue in minimal Ethanol and precipitate with cold water or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

  • Yield: Expected yield is 65–80%.

Validation Check: The product should show a characteristic singlet (


5.2 ppm) for the 

-proton in

H-NMR.

Preclinical Evaluation Protocols

Researchers validating this compound must employ assays that distinguish between COX and mPGES-1 activity.

In Vitro mPGES-1 Inhibition Assay

This assay confirms if the compound selectively targets the terminal synthase.

  • System: Microsomes from A549 cells (induced with IL-1

    
    ).
    
  • Substrate: PGH2 (Note: PGH2 is unstable; prepare immediately before use).

  • Protocol:

    • Incubate A549 microsomes (containing mPGES-1) with the test compound (0.1 – 10 µM) for 15 min at 4°C.

    • Initiate reaction by adding PGH2 (1 µM).

    • Terminate after 60 seconds using stop solution (

      
      /Citric Acid).
      
    • Quantify PGE2 production via PGE2 ELISA or LC-MS/MS .

  • Success Metric: An

    
     indicates potent lead potential.
    
Whole Blood Assay (WBA)

To assess efficacy in a physiological context (protein binding, cell penetration).

  • Collection: Heparinized human whole blood.

  • Induction: Stimulate with LPS (10 µg/mL) to induce COX-2/mPGES-1 expression.

  • Treatment: Add Thiophen-2-yl-m-tolylamino-acetic acid (1, 10, 50 µM). Incubate for 24 hours.

  • Readout: Measure plasma PGE2 levels.

  • Control: Measure TXB2 (Thromboxane) levels. Note: A drop in PGE2 with unchanged TXB2 confirms mPGES-1 selectivity over COX-1.

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) logic derived from analogous thiophene-acetic acid libraries.

Structural ComponentModificationEffect on Activity
Thiophene Ring Replacement with PhenylDecreased Potency. Thiophene improves lipophilic fit in the mPGES-1 active site.
m-Tolyl Group Replacement with Unsubstituted PhenylLoss of Activity. The meta-methyl group is critical for steric locking.
Carboxylic Acid Esterification (Methyl Ester)Loss of Activity (In Vitro). Acid is required for Arg-binding. Esters act as prodrugs in vivo.

-Substitution
Removal of Thiophene (Glycine only)Complete Loss. The

-aryl/heteroaryl group is essential for potency.

References

  • Koeberle, A., & Werz, O. (2015). Multi-target approach for natural products in inflammation. Drug Discovery Today.[1] Link

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Link

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters.[1] Link

  • PubChem. (2025).[2][3][4] Compound Summary: 2-(3-methylanilino)-2-thiophen-2-ylacetic acid (CAS 725253-14-5). National Library of Medicine. Link

  • Chawla, S., et al. (2023).[5] Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Thiophen-2-yl-m-tolylamino-acetic acid

Abstract This technical guide provides a comprehensive overview of the synthetic history and methodologies for producing Thiophen-2-yl-m-tolylamino-acetic acid, a heterocyclic α-amino acid derivative of interest to medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic history and methodologies for producing Thiophen-2-yl-m-tolylamino-acetic acid, a heterocyclic α-amino acid derivative of interest to medicinal chemists and drug development professionals. We delve into the foundational Strecker synthesis as a classic route and contrast it with the modern, versatile Ugi four-component reaction. This document emphasizes the mechanistic rationale behind these synthetic strategies, provides detailed experimental protocols, and offers a comparative analysis to guide researchers in selecting the appropriate methodology. The aim is to furnish a practical and insightful resource grounded in established chemical principles for the synthesis of this and structurally related compounds.

Introduction: The Significance of α-Aryl-α-amino Acids

Non-canonical α-amino acids are critical building blocks in modern drug discovery, offering novel scaffolds that can enhance potency, selectivity, and pharmacokinetic properties of therapeutic agents.[1][2] The target molecule of this guide, Thiophen-2-yl-m-tolylamino-acetic acid , represents a significant structural motif, combining a thiophene ring—a well-known bioisostere of the phenyl group found in numerous pharmaceuticals—with a chiral α-amino acid core.[3] Such structures are pivotal in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[4][5]

This guide explores the historical and practical evolution of synthetic routes to this class of compounds, focusing on two powerful and illustrative methodologies: the time-honored Strecker synthesis and the efficient Ugi multicomponent reaction.

The Classical Approach: Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a foundational method for preparing α-amino acids from aldehydes or ketones.[6][7] It remains a robust and widely utilized reaction due to its straightforward execution and the accessibility of starting materials.[8] For the synthesis of N-substituted amino acids, a primary or secondary amine is used in place of ammonia.[6]

Mechanistic Rationale

The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[9][10]

  • Iminium Ion Formation: The reaction commences with the condensation of an aldehyde (Thiophene-2-carbaldehyde) and an amine (m-toluidine). This is typically acid-catalyzed, protonating the carbonyl oxygen to make the carbon more electrophilic for the amine's nucleophilic attack.[9] Subsequent dehydration yields a reactive iminium ion intermediate.

  • Cyanide Addition: A nucleophilic cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion.[6][9] This step forms the crucial carbon-carbon bond, yielding the stable α-aminonitrile intermediate.

  • Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid.[9] This is typically achieved under harsh acidic or basic conditions, which protonates the nitrile nitrogen and facilitates a two-step water addition, ultimately eliminating ammonia to form the final α-amino acid product.[6][10]

Strecker Synthesis Workflow Diagram

Strecker_Synthesis cluster_prep Part 1: α-Aminonitrile Formation cluster_hydrolysis Part 2: Hydrolysis T2C Thiophene-2- carbaldehyde Imine Iminium Ion Intermediate T2C->Imine MT m-Toluidine MT->Imine AN α-Aminonitrile Imine->AN + CN⁻ KCN KCN / NaCN KCN->AN Product Thiophen-2-yl-m-tolylamino- acetic acid (Racemic) AN->Product Hydrolysis H3O Acid (H₃O⁺) H3O->Product Ugi_Reaction cluster_MCR Part 1: Ugi Four-Component Reaction cluster_hydrolysis Part 2: Hydrolysis T2C Thiophene-2- carbaldehyde Product_Amide α-Acylaminoamide Intermediate T2C->Product_Amide MT m-Toluidine MT->Product_Amide Iso Isocyanide (e.g., tert-Butyl isocyanide) Iso->Product_Amide Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Product_Amide Product_Final Thiophen-2-yl-m-tolylamino- acetic acid Product_Amide->Product_Final Cleavage H3O Acid/Base Hydrolysis H3O->Product_Final

Sources

Foundational

The Thiophene Scaffold: A Privileged Heterocycle in the Design of Novel Amino Acid-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The intersection of heterocyclic chemistry and amino acid biology presents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The intersection of heterocyclic chemistry and amino acid biology presents a fertile ground for the discovery of novel therapeutic agents. Within this domain, thiophene-based amino acid derivatives have emerged as a particularly promising class of compounds. The thiophene ring, a five-membered sulfur-containing heterocycle, serves as a versatile pharmacophore, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2][3] Its ability to act as a bioisosteric replacement for the phenyl ring, coupled with its inherent stability and capacity for diverse functionalization, has propelled its exploration across a multitude of therapeutic areas.[1] This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of thiophene-based amino acid derivatives, intended to serve as a valuable resource for researchers and drug development professionals. We will delve into key synthetic methodologies, explore their utility in anticancer, neurodegenerative, anti-inflammatory, and antimicrobial applications, and provide detailed protocols and visual aids to facilitate a deeper understanding of this important class of molecules.

The Thiophene Ring: A Bioisosteric Advantage in Amino Acid Mimicry

The concept of bioisosterism, the substitution of one atom or group of atoms for another with similar physical and chemical properties to create a new molecule with similar biological activity, is a cornerstone of modern medicinal chemistry. The thiophene ring is a classic bioisostere of the phenyl ring, a common constituent of natural amino acids such as phenylalanine, tyrosine, and tryptophan.[1] This mimicry allows for the design of novel amino acid derivatives with potentially improved pharmacological profiles.

The substitution of a phenyl ring with a thiophene ring can lead to several advantages:

  • Modulated Lipophilicity: The presence of the sulfur atom can alter the lipophilicity of the molecule, potentially improving its solubility and pharmacokinetic properties.[4]

  • Enhanced Metabolic Stability: The thiophene ring can be less susceptible to metabolic oxidation compared to the phenyl ring, leading to a longer half-life in the body.

  • Novel Receptor Interactions: The sulfur atom in the thiophene ring can participate in unique hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.[1]

  • Expanded Chemical Space: The thiophene ring offers multiple positions for substitution, allowing for the generation of a diverse library of derivatives with fine-tuned biological activities.[5]

This bioisosteric relationship forms the fundamental rationale for the extensive investigation of thiophene-based amino acid derivatives in medicinal chemistry.

Bioisosterism Phenylalanine Phenylalanine (Natural Amino Acid) Thiophene_Analog Thiophene-based Amino Acid (Bioisosteric Analog) Phenylalanine->Thiophene_Analog Bioisosteric Replacement Advantages Potential Advantages: - Modulated Lipophilicity - Enhanced Metabolic Stability - Novel Receptor Interactions - Expanded Chemical Space Thiophene_Analog->Advantages

Caption: Bioisosteric replacement of the phenyl ring in phenylalanine with a thiophene ring.

Synthetic Strategies for Thiophene-Based Amino Acid Derivatives

The synthesis of thiophene-based amino acid derivatives often relies on the construction of the thiophene ring itself, followed by the introduction or modification of the amino acid moiety. One of the most powerful and versatile methods for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[6][7]

The Gewald Reaction: A Multicomponent Approach

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[7] This reaction provides a straightforward and efficient route to a wide variety of 2-aminothiophene-3-carbonitrile or 3-carboxylate derivatives, which are key intermediates for the synthesis of more complex thiophene-based amino acid derivatives.[6][8]

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions Ketone Ketone/Aldehyde Product 2-Aminothiophene Derivative Ketone->Product Nitrile Active Methylene Nitrile Nitrile->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base (e.g., Morpholine, Diethylamine) Base->Product Solvent Solvent (e.g., Ethanol, DMF) Solvent->Product

Caption: Overview of the Gewald multicomponent reaction for 2-aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [8]

  • Reaction Setup: To a solution of acetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).

  • Base Addition: Add diethylamine (15 mmol) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Other Synthetic Methodologies

While the Gewald reaction is prominent, other methods are also employed for the synthesis of thiophene derivatives that can be further elaborated into amino acid analogs. These include:

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with β-keto esters or related compounds.[7]

  • Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[7]

  • Functionalization of Pre-formed Thiophene Rings: This approach involves starting with a simple thiophene derivative and introducing the amino acid functionality through various organic transformations, such as amination, acylation, and coupling reactions.[9]

Therapeutic Applications of Thiophene-Based Amino Acid Derivatives

The structural versatility of thiophene-based amino acid derivatives has led to their investigation in a wide array of therapeutic areas.

Anticancer Agents

Thiophene derivatives have shown significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[5] The incorporation of an amino acid-like moiety can enhance their interaction with biological targets and improve their pharmacological properties.

Mechanisms of Action:

  • Enzyme Inhibition: Many thiophene-based compounds act as inhibitors of key enzymes involved in cancer progression, such as kinases and topoisomerases.[10]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis: Thiophene derivatives can induce programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).[12]

Structure-Activity Relationship (SAR) Insights:

The nature and position of substituents on the thiophene ring and the amino acid portion are crucial for anticancer activity. For instance, studies have shown that specific substitutions on the phenyl ring of 2-amino-5-aryl thiophenes can significantly impact their antiproliferative activity.[11]

Compound ClassTarget/MechanismKey SAR ObservationsReference
2-Amino-3-aroylthiophenesTubulin Polymerization InhibitionThe nature of the aryl group at the 5-position significantly influences potency.[11]
Thiophene-based carboxamidesCA-4 BiomimeticsReplacement of an isoxazole ring with a thiophene ring maintained potent anticancer activity.[13]
2-Aminothiophene derivativesGeneral CytotoxicityThe presence of electron-withdrawing groups can enhance cytotoxic effects.[14]
Agents for Neurodegenerative Disorders

The ability of certain thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4]

"Proteophenes": A Novel Application in Imaging:

A class of amino acid functionalized oligothiophenes, termed "proteophenes," have been developed as fluorescent ligands for the visualization of protein aggregates, such as amyloid-β plaques and tau tangles, which are hallmarks of Alzheimer's disease.[15][16] The amino acid side chains on the thiophene backbone play a crucial role in the selective binding to these protein deposits.[15] While currently used for diagnostic and research purposes, this concept highlights the potential for designing thiophene-amino acid conjugates that can both detect and therapeutically target these pathological protein aggregates.

Proteophenes cluster_components Proteophene Structure Oligothiophene Oligothiophene Backbone (Fluorescent Core) Target Protein Aggregates (e.g., Amyloid-β, Tau) Oligothiophene->Target Amino_Acid Amino Acid Side Chains Amino_Acid->Target Provides Binding Selectivity Visualization Fluorescent Visualization of Pathological Hallmarks Target->Visualization

Caption: Conceptual diagram of proteophenes for visualizing protein aggregates.

Therapeutic Potential:

Beyond imaging, thiophene derivatives are being explored for their ability to:

  • Inhibit Protein Aggregation: By interfering with the misfolding and aggregation of proteins like amyloid-beta and alpha-synuclein.[4][17]

  • Reduce Oxidative Stress: The antioxidant properties of some thiophene compounds can help mitigate the neuronal damage caused by oxidative stress.[4]

  • Modulate Neurotransmitter Systems: Certain derivatives can interact with neurotransmitter receptors and transporters, offering symptomatic relief.[4]

Anti-inflammatory Agents

Thiophene-based compounds have a well-established history as anti-inflammatory agents, with several marketed drugs containing this scaffold.[18][19] The incorporation of amino acid-like structures can lead to novel mechanisms of action and improved safety profiles.

Key Targets:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene derivatives inhibit these key enzymes in the inflammatory cascade, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18][19]

SAR Insights:

The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring is often important for anti-inflammatory activity and recognition by biological targets.[18] For example, a morphine ring coupled to the 2-amino position of a thiophene ring has been shown to enhance anti-inflammatory activity.[19]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[8][9][20]

Mechanisms of Action:

  • Enzyme Inhibition: Targeting essential bacterial enzymes.

  • Disruption of Cell Membranes: Compromising the integrity of the bacterial cell envelope.

  • Inhibition of Biofilm Formation: Preventing the formation of protective bacterial communities.

SAR Insights:

The antimicrobial potency of thiophene derivatives can be significantly influenced by the substitution pattern on the thiophene ring. For instance, certain 2-aminothiophene derivatives have shown potent activity against Staphylococcus aureus, while others are more effective against Escherichia coli.[21]

Future Perspectives and Conclusion

Thiophene-based amino acid derivatives represent a rich and underexplored area of medicinal chemistry. The convergence of the favorable physicochemical properties of the thiophene ring with the biological relevance of amino acids provides a powerful platform for the design of novel therapeutics. Future research in this field will likely focus on:

  • Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse derivatives.

  • Exploration of New Biological Targets: Expanding the therapeutic applications beyond the current areas of focus.

  • Application of Computational Chemistry: To guide the rational design of more potent and selective compounds.

  • Investigation of Peptidomimetics: Utilizing thiophene-based amino acids as building blocks for the synthesis of peptide mimics with enhanced stability and bioavailability.[22]

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. (2016). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. (URL not provided)
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. (2025). [Link]

  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025). [Link]

  • Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. (2022). [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. (2025). [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). [Link]

  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis †. PMC. (URL not provided)
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (2011). [Link]

  • Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. ACS Publications. (2006). [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. (2024). [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH. (URL not provided)
  • Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Publications. (2024). [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. (URL not provided)
  • Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. PubMed. (2018). [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. (URL not provided)
  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Brieflands. (2019). [Link]

  • Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. (2018). [Link]

  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. (2024). [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. (2021). [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. (2021). [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. (2022). [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. (2019). [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. (2024). [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. (2022). [Link]

  • Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide. Benchchem. (URL not provided)
  • Thiophene Derivatives in Medicinal Chemistry: Exploring S-3-Amino-3-(3-thienyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. (2026). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. (URL not provided)
  • Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023). [Link]

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Exploratory

Predicted Metabolic Stability of Thiophen-2-yl-m-tolylamino-acetic acid: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to low bioavailability and the formation of toxic or reactive metabolites, contributing to a significant percentage of clinical-stage drug failures.[1] This guide provides an in-depth analysis of the predicted metabolic stability of a novel chemical entity, Thiophen-2-yl-m-tolylamino-acetic acid. By integrating structural analysis with established in silico and in vitro methodologies, we will deconstruct the molecule's potential metabolic liabilities. This document serves as a technical framework for predicting metabolic fate, explaining the causality behind experimental choices, and providing actionable protocols for laboratory validation. We will explore the metabolic pathways associated with its core moieties—the thiophene ring, the m-tolyl group, and the arylacetic acid side chain—and present a synthesized prediction of its overall metabolic profile.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to market is fraught with challenges, with approximately 40% of clinical-stage failures attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties.[1] Among these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a paramount consideration. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3]

The rate and nature of a compound's metabolism dictate several crucial pharmacokinetic parameters:

  • Bioavailability: Rapid metabolism in the liver (first-pass effect) can significantly reduce the amount of active drug reaching systemic circulation.

  • Half-life (t½): The metabolic rate determines how long a drug remains at therapeutic concentrations in the body.[4]

  • Drug-Drug Interactions (DDIs): A compound might inhibit or induce metabolic enzymes, affecting the clearance of co-administered drugs.

  • Toxicity: Metabolism can produce reactive metabolites that cause cellular damage, or pharmacologically active metabolites with their own safety profiles.[5][6]

This guide focuses on Thiophen-2-yl-m-tolylamino-acetic acid , a molecule possessing distinct structural motifs that present both potential metabolic liabilities and opportunities for optimization. Understanding its metabolic stability is essential for its progression as a viable drug candidate.

Structural Analysis and Prediction of Metabolic Hotspots

A molecule's susceptibility to metabolism is encoded in its structure. By dissecting Thiophen-2-yl-m-tolylamino-acetic acid into its constituent parts, we can predict its metabolic "hotspots" based on known biotransformation pathways.

  • Thiophene Ring: The five-membered, sulfur-containing thiophene ring is a common pharmacophore but is also considered a "structural alert".[5][6][7] Its metabolism, catalyzed by CYP enzymes, can proceed via two main oxidative pathways: S-oxidation to form a thiophene S-oxide or epoxidation of the double bonds.[5][6] Both pathways can generate highly reactive electrophilic metabolites capable of covalently binding to macromolecules, which is a potential mechanism for drug-induced hepatotoxicity.[5][7][8] However, the presence of other, more easily metabolized sites on the molecule can often spare the thiophene ring from bioactivation.[5][6]

  • m-Tolyl Group: This moiety presents two primary sites for Phase I metabolism.

    • Benzylic Oxidation: The methyl group is a classic metabolic hotspot, readily oxidized by CYPs (primarily CYP2E1 and CYP2D6) to a benzyl alcohol. This primary metabolite can be further oxidized to a benzaldehyde and then to a benzoic acid derivative.

    • Aromatic Hydroxylation: The benzene ring itself can be hydroxylated, typically at the positions ortho or para to the directing amino group, which are sterically accessible.

  • Amino Linker: The secondary amine linking the two aromatic systems is a potential site for N-glucuronidation (a Phase II reaction), although this is generally less common than O-glucuronidation.

  • Acetic Acid Side Chain: The carboxylic acid is a strong candidate for Phase II metabolism. The most common pathway for arylacetic acids is the formation of an acyl glucuronide via UDP-glucuronosyltransferase (UGT) enzymes.[9][10] These conjugates are highly water-soluble and readily excreted. Amino acid conjugation, for instance with glycine or taurine, is another possible metabolic route for arylacetic acids.[9][10]

Based on this analysis, the primary metabolic liabilities are predicted to be benzylic oxidation of the methyl group and acyl glucuronidation of the carboxylic acid, with thiophene ring oxidation being a less favored but higher-risk pathway.

G cluster_molecule Thiophen-2-yl-m-tolylamino-acetic acid cluster_hotspots Predicted Metabolic Hotspots mol Molecule Structure mol->p1 mol->p2 mol->p3 mol->p4 H1 Benzylic Oxidation (Phase I) H2 Aromatic Hydroxylation (Phase I) H3 Thiophene Oxidation (Phase I - Risk of RM) H4 Acyl Glucuronidation (Phase II - Major Pathway) p1->H1 p2->H2 p3->H3 p4->H4

Caption: Predicted metabolic hotspots on Thiophen-2-yl-m-tolylamino-acetic acid.

In Silico Prediction of Metabolic Stability

Before committing to resource-intensive laboratory experiments, in silico models provide a rapid, preliminary assessment of metabolic stability.[1][11] These computational tools use machine learning algorithms and quantitative structure-activity relationship (QSAR) models, trained on large datasets of compounds with known metabolic outcomes, to predict parameters like intrinsic clearance.[11][12][13]

For Thiophen-2-yl-m-tolylamino-acetic acid, a typical in silico prediction might yield the data presented in the table below. These models can predict stability in different species and identify the specific CYP isozymes most likely responsible for the compound's metabolism.

Table 1: Illustrative In Silico Metabolic Stability Predictions

Parameter Human Rat Mouse Predicted Primary Metabolizing CYP Isozyme
Intrinsic Clearance (CLint, µL/min/mg protein) 45 62 88 CYP3A4, CYP2D6
Half-Life (t½, minutes) 30.8 22.4 15.8 -

| Predicted Stability Class | Moderate | Moderate-High | High | - |

Note: These values are illustrative and represent typical outputs from in silico prediction platforms like StarDrop™ or ADMET Predictor™.[14][15]

The prediction of moderate clearance suggests that the compound is likely to be metabolized at a reasonable rate, avoiding both excessively rapid clearance (leading to poor exposure) and metabolic inactivity (potentially leading to accumulation and off-target effects).

In Vitro Experimental Protocols for Validation

While in silico tools are valuable for initial screening, experimental validation is mandatory.[16] In vitro assays using liver subcellular fractions or intact cells are the gold standard for determining metabolic stability.[4]

Liver Microsomal Stability Assay

Causality & Principle: This assay is the workhorse for assessing Phase I metabolism.[17] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, which are rich in CYP enzymes.[2][3] By incubating the test compound with microsomes and the necessary cofactor NADPH (which fuels CYP activity), we can measure the rate of metabolism driven primarily by oxidative enzymes.[2][3] The disappearance of the parent compound over time is monitored to determine its stability.[2]

G start Start: Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) incubate Incubate at 37°C Test Compound + Microsomes + Buffer start->incubate initiate Initiate Reaction Add NADPH Solution incubate->initiate timepoint Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->timepoint quench Quench Reaction Add cold Acetonitrile + Internal Standard timepoint->quench process Process Sample Centrifuge to precipitate protein quench->process analyze Analyze Supernatant LC-MS/MS Quantification process->analyze end End: Data Analysis Calculate t½ and CLint analyze->end

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of Thiophen-2-yl-m-tolylamino-acetic acid in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[2]

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to wells. Include control wells: a "minus cofactor" control (add buffer instead of NADPH) to check for non-NADPH mediated degradation, and a "time zero" control.[2]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound working solution to all wells to initiate the incubation.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH stock solution to all wells except the "minus cofactor" and "time zero" controls.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the reaction wells to a new plate containing the quenching solution.[2] The time zero sample is quenched immediately after adding the test compound but before adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Hepatocyte Stability Assay

Causality & Principle: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions.[17] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[17][18] This assay, therefore, provides a more comprehensive and physiologically relevant picture of a compound's total hepatic clearance.[4][18] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes.

Integrated Metabolic Prediction and Pathway Elucidation

By combining the structural analysis with the expected outcomes from in vitro assays, we can construct a holistic prediction of the metabolic fate of Thiophen-2-yl-m-tolylamino-acetic acid.

  • Expected In Vitro Results: The compound is predicted to show moderate depletion in the human liver microsomal assay, confirming the role of CYP enzymes. The rate of depletion is expected to be significantly faster in the hepatocyte assay, which would validate the hypothesis that Phase II conjugation (specifically, acyl glucuronidation) is a major clearance pathway.

  • Predicted Major Metabolites:

    • M1 (Phase I): Hydroxylation of the m-tolyl methyl group to form the corresponding benzyl alcohol derivative.

    • M2 (Phase I): Further oxidation of M1 to the corresponding carboxylic acid derivative.

    • M3 (Phase II): Acyl glucuronide conjugate of the parent compound's carboxylic acid. This is predicted to be a major clearance pathway.

    • M4 (Phase II): Glucuronide conjugate of the M1 metabolite.

    • M5 (Phase I - Potential Risk): Oxidized thiophene metabolite (e.g., sulfoxide). This would be monitored closely in subsequent metabolite identification studies.

G Parent Parent Compound Thiophen-2-yl-m-tolylamino-acetic acid M1 M1: Benzylic Alcohol (Phase I - CYP450) Parent->M1 Benzylic Oxidation M3 M3: Acyl Glucuronide (Phase II - UGTs) MAJOR PATHWAY Parent->M3 Glucuronidation M5 M5: Thiophene Sulfoxide (Phase I - CYP450) RISK: REACTIVE METABOLITE Parent->M5 S-Oxidation M2 M2: Benzoic Acid (Phase I - ADH/ALDH) M1->M2 Oxidation M4 M4: O-Glucuronide of M1 (Phase II - UGTs) M1->M4 Glucuronidation Excretion Excretion M2->Excretion M3->Excretion M4->Excretion M5->Excretion Detoxification or Covalent Binding

Caption: Predicted metabolic pathways for Thiophen-2-yl-m-tolylamino-acetic acid.

Conclusion and Future Directions

The metabolic stability of Thiophen-2-yl-m-tolylamino-acetic acid is predicted to be moderate, governed by a combination of Phase I and Phase II metabolic pathways. The primary routes of clearance are anticipated to be CYP-mediated benzylic oxidation of the tolyl methyl group and direct UGT-mediated acyl glucuronidation of the carboxylic acid side chain. While the thiophene ring presents a potential liability for the formation of reactive metabolites, its contribution to the overall clearance is predicted to be minor compared to the other available metabolic hotspots.

This integrated analysis provides a robust, scientifically grounded framework for advancing this compound. The immediate next steps should involve executing the described in vitro assays to obtain empirical data on clearance rates. Following this, a comprehensive metabolite identification ("met-ID") study using high-resolution mass spectrometry is essential to confirm the predicted metabolic pathways and definitively rule out the formation of significant levels of reactive thiophene-derived metabolites.

References

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  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

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  • Emudianughe, T. S., et al. (1987). Studies on the metabolism of arylacetic acids. 7. The influence of varying dose size upon the conjugation pattern of 2-naphthylacetic acid in the guinea pig, mouse and hamster. Xenobiotica, 17(7), 823-828. [Link]

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Protocols & Analytical Methods

Method

Comprehensive Handling and Storage Protocols for Thiophen-2-yl-m-tolylamino-acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides detailed application notes and protocols for the safe handling and storage of Thiophen-2-yl-m-tolylamin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of Thiophen-2-yl-m-tolylamino-acetic acid. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. The recommendations are grounded in established principles of chemical safety and draw upon data from analogous compounds and general best practices for handling carboxylic acids and potentially air- and light-sensitive materials.

Introduction and Scope

Thiophen-2-yl-m-tolylamino-acetic acid and its derivatives are of interest in medicinal chemistry and drug development, potentially as building blocks for bioactive molecules.[1] The presence of a thiophene ring, a carboxylic acid group, and an aromatic amine moiety suggests that specific handling and storage procedures are necessary to maintain its chemical integrity and mitigate potential hazards. This guide offers a comprehensive framework for researchers, from initial receipt of the compound to its ultimate disposal.

Hazard Identification and Risk Assessment

  • Carboxylic Acid Group: This group confers acidic properties, making the compound potentially corrosive and capable of causing severe skin burns and eye damage.[2][3]

  • Thiophene Moiety: Thiophene and its derivatives can be flammable and may have toxicological properties.[4] The sulfur atom can also make the compound susceptible to oxidation.

  • Aromatic Amine: Aromatic amines can be toxic and may be sensitive to light and air, leading to degradation and discoloration.

  • Solid Form: As a powder, the compound poses an inhalation hazard.[3]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential RiskRationale
Corrosivity Causes skin and eye burns.Presence of a carboxylic acid group.[2][3]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Aromatic amine and thiophene structures are common in toxic compounds.[4]
Irritation May cause respiratory tract, skin, and eye irritation.Acidic nature and fine powder form.[4]
Air/Light Sensitivity Prone to degradation upon exposure to air and light.Aromatic amines and thiophenes can be susceptible to oxidation and photodegradation.[5][6][7]
Flammability May be combustible.Organic compounds, including those with thiophene rings, can be flammable.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Thiophen-2-yl-m-tolylamino-acetic acid to minimize exposure.[8]

  • Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[10]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glovebox, a NIOSH-approved respirator is necessary to prevent inhalation.[4]

Receiving and Inspection Protocol

Proper inspection upon receipt is crucial for safety and sample integrity.

  • Inspect Packaging: Check the external packaging for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[6][8]

  • Date the Container: Upon opening the shipping package, mark the container with the date of receipt. When the container is first opened, it should be marked with that date as well.[6][11] This is critical for tracking the age of time-sensitive chemicals.

  • Review SDS: If an SDS is provided, review it thoroughly before moving the compound into storage.

Storage Protocols

The stability of Thiophen-2-yl-m-tolylamino-acetic acid is best maintained by adhering to strict storage protocols that account for its potential sensitivities.

Short-Term Storage (In-Use):

  • For daily or weekly use, store in a desiccator to protect from moisture.[7]

  • The desiccator should be placed in a cool, dark location away from direct sunlight and heat sources.[6]

Long-Term Storage:

  • Inert Atmosphere: For long-term storage, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen to prevent oxidation.[5][12]

  • Location: Store in a dedicated, well-ventilated cabinet for corrosive materials.[2][11]

  • Temperature: While some sources suggest room temperature storage for similar compounds[1], refrigeration is recommended to slow potential degradation, especially given the aromatic amine group. Store in a non-sparking refrigerator designated for chemical storage.[13]

Chemical Incompatibility:

  • Bases: Segregate from strong bases to prevent acid-base reactions.[11]

  • Oxidizing Agents: Store away from strong oxidizing agents to prevent potentially vigorous or explosive reactions.[11][13]

  • Reactive Metals: Keep separate from active metals such as sodium, potassium, and magnesium.[11]

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and degradation from air exposure.[5][12]
Temperature 2-8°C (Refrigerated)To slow the rate of potential thermal degradation.
Light In an amber or opaque container, stored in the dark.To prevent photodegradation.[5][7]
Moisture Tightly sealed container, preferably in a desiccator.To prevent hydrolysis and degradation from moisture.
Location Ventilated, corrosive-compatible cabinet.To ensure safety and segregation from incompatible materials.[11][14]

Handling Protocols

All handling of Thiophen-2-yl-m-tolylamino-acetic acid, especially in its solid form, should be performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure and control environmental conditions.

Protocol 6.1: Weighing and Aliquoting the Solid Compound

This protocol is designed for safely weighing the compound, with a preference for an inert atmosphere to maintain compound integrity.

  • Preparation:

    • Ensure the chemical fume hood or glovebox is clean and operational.

    • Gather all necessary equipment: spatulas, weighing paper/boats, and pre-labeled, sealable vials.

    • Allow the compound container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • In a fume hood, carefully open the main container.

    • Use a clean, dry spatula to transfer the desired amount of powder to a tared weighing boat.

    • Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height for containment.

  • Aliquoting and Sealing:

    • Transfer the weighed powder into a pre-labeled, appropriate vial (e.g., an amber glass vial).

    • If working in a glovebox, backfill the vial with an inert gas before sealing.

    • Seal the vial tightly. For extra protection against moisture and air, the cap can be wrapped with parafilm.[7]

  • Cleanup:

    • Carefully clean the spatula and work surface.

    • Dispose of any contaminated weighing paper or other disposable materials in the designated solid hazardous waste container.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Equilibrate Container to Room Temperature B Prepare Fume Hood and Equipment A->B C Open Container in Fume Hood B->C D Weigh Desired Amount C->D E Transfer to Aliquot Vial D->E F Backfill with Inert Gas (if applicable) E->F G Seal Vial Tightly and Parafilm F->G H Clean Equipment and Surfaces G->H I Dispose of Waste in Designated Container H->I

Caption: Workflow for weighing and aliquoting Thiophen-2-yl-m-tolylamino-acetic acid.

Protocol 6.2: Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on experimental needs and solubility. Common solvents for similar compounds include DMSO, DMF, or methanol.

  • Dissolution:

    • Add the chosen solvent to the vial containing the weighed compound.

    • Use a vortex mixer or sonicator to aid dissolution if necessary.

  • Storage of Solutions: If stock solutions are to be stored, they should be kept in tightly sealed containers at -20°C or -80°C to prevent degradation. Protect from light by using amber vials or wrapping clear vials in aluminum foil.[7]

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid with a dustpan and brush, avoiding dust generation.

    • Place the material into a sealed container for hazardous waste disposal.[14]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][14]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[2][14]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[2][14]

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Waste Disposal

All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Decontamination

  • All glassware and equipment should be decontaminated after use. A thorough rinse with a suitable solvent followed by washing with soap and water is recommended.

  • Work surfaces in the fume hood should be wiped down with an appropriate solvent and then cleaned with soap and water after each use.

References

  • Proper Chemical Storage. (n.d.). Kent State University. Retrieved February 17, 2026, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 17, 2026, from [Link]

  • Acid Handling. (2019, April 11). University of Utah. Retrieved February 17, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 17, 2026, from [Link]

  • Material Safety Data Sheet: Thiophene. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 17, 2026, from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder, Environmental Health & Safety. Retrieved February 17, 2026, from [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved February 17, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved February 17, 2026, from [Link]

  • Standard Operating Procedure: Working with Acids and Bases. (2016, April 20). National University of Singapore. Retrieved February 17, 2026, from [Link]

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Application

Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of Thiophen-2-yl-m-tolylamino-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry and drug discovery. Thiophene-containing molecules are of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry and drug discovery. Thiophene-containing molecules are of particular interest due to their diverse pharmacological activities. This application note details a robust and efficient protocol for the synthesis of Thiophen-2-yl-m-tolylamino-acetic acid, a compound with potential applications in the development of new therapeutic agents.

We will employ Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that offers significant advantages over conventional heating methods.[1][2][3] MAOS utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often improved product purity.[2][4] This approach is particularly well-suited for multi-component reactions, which are highly desirable in drug discovery for their ability to generate molecular complexity in a single step.[5][6]

This guide provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of Thiophen-2-yl-m-tolylamino-acetic acid via a microwave-assisted Strecker reaction, tailored for researchers in the pharmaceutical and chemical sciences.

Reaction Principle and Mechanism: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[7][8][9][10][11] It is a three-component reaction that, in this case, involves the condensation of thiophene-2-carboxaldehyde, m-toluidine, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.

The reaction proceeds through the following key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amine (m-toluidine) on the carbonyl carbon of the aldehyde (thiophene-2-carboxaldehyde), followed by dehydration to form an imine intermediate.[8][11]

  • Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide, then acts as a nucleophile and attacks the electrophilic carbon of the imine. This step forms a stable α-aminonitrile.[9][10]

  • Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group of the α-aminonitrile. This converts the nitrile into a carboxylic acid, yielding the desired α-amino acid product.[9][10][11]

Strecker Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Hydrolysis Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Imine Intermediate Imine Intermediate Thiophene-2-carboxaldehyde->Imine Intermediate + m-Toluidine - H2O m-Toluidine m-Toluidine m-Toluidine->Imine Intermediate alpha-Aminonitrile alpha-Aminonitrile Imine Intermediate->alpha-Aminonitrile + KCN Final Product Thiophen-2-yl-m-tolylamino-acetic acid alpha-Aminonitrile->Final Product + H3O+

Figure 1: The reaction mechanism for the Strecker synthesis of Thiophen-2-yl-m-tolylamino-acetic acid.

Experimental Protocol

Materials and Equipment
Chemicals Purity Equipment
Thiophene-2-carboxaldehyde≥98%Dedicated Microwave Reactor
m-Toluidine≥99%20 mL Microwave Reaction Vial
Potassium Cyanide (KCN)≥97%Magnetic Stirrer Hotplate
Hydrochloric Acid (HCl)37%Standard Laboratory Glassware
Ethanol (EtOH)AnhydrousRotary Evaporator
Diethyl Ether (Et₂O)AnhydrousThin Layer Chromatography (TLC) Plates
Ethyl Acetate (EtOAc)Reagent GradeColumn Chromatography Setup
HexaneReagent GradepH meter
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)

Safety Precautions: EXTREME CAUTION IS ADVISED. Potassium cyanide (KCN) is a highly toxic substance. All manipulations involving KCN must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. In case of contact, seek immediate medical attention.

Step-by-Step Synthesis

Experimental Workflow Reactant_Mixing 1. Mix Thiophene-2-carboxaldehyde, m-Toluidine, and KCN in EtOH/H2O Microwave_Irradiation 2. Microwave Irradiation Reactant_Mixing->Microwave_Irradiation Hydrolysis 3. Acidic Hydrolysis with HCl Microwave_Irradiation->Hydrolysis Workup 4. Neutralization, Extraction, and Drying Hydrolysis->Workup Purification 5. Purification by Column Chromatography Workup->Purification Characterization 6. Characterization (NMR, IR, MS, HPLC) Purification->Characterization

Figure 2: A streamlined workflow for the microwave-assisted synthesis of the target compound.

Step 1: Formation of the α-Aminonitrile Intermediate

  • In a 20 mL microwave reaction vial equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol).

  • Add m-toluidine (1.07 g, 10 mmol).[12]

  • Add a solution of potassium cyanide (0.715 g, 11 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes, with stirring. The pressure should be monitored and kept below 20 bar.

Step 2: Hydrolysis of the α-Aminonitrile

  • After the microwave reaction is complete, cool the vial to room temperature.

  • Carefully transfer the reaction mixture to a round-bottom flask.

  • Add concentrated hydrochloric acid (10 mL) and heat the mixture to reflux at 100°C for 2 hours with constant stirring.

Work-up and Purification

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture to pH 7 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield Thiophen-2-yl-m-tolylamino-acetic acid as a solid.

Quantitative Data
Parameter Value
Reactants
Thiophene-2-carboxaldehyde1.12 g (10 mmol)
m-Toluidine1.07 g (10 mmol)
Potassium Cyanide0.715 g (11 mmol)
Microwave Conditions
Temperature120°C
Time15 minutes
Hydrolysis Conditions
Temperature100°C
Time2 hours
Expected Yield 75-85%

Characterization

The identity and purity of the synthesized Thiophen-2-yl-m-tolylamino-acetic acid should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the thiophene and m-tolyl groups, a singlet for the methine proton, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.[13][14][15]

    • ¹³C NMR: Expect signals for the carboxylic carbon, the methine carbon, and the aromatic carbons of the two ring systems.[13][14][15]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands should be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the N-H stretch (~3300 cm⁻¹), and C-H stretches of the aromatic rings.[16][17]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Thiophen-2-yl-m-tolylamino-acetic acid (C₁₃H₁₃NO₂S).[13][14]

  • High-Performance Liquid Chromatography (HPLC):

    • The purity of the final compound can be assessed using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[13]

Conclusion

This application note provides a detailed and efficient protocol for the synthesis of Thiophen-2-yl-m-tolylamino-acetic acid using microwave-assisted organic synthesis. The described method offers significant advantages in terms of reaction time and yield compared to conventional synthetic approaches. This protocol can be readily adapted for the synthesis of a diverse library of related N-aryl-α-amino acids, which can be valuable for screening in various drug discovery programs. The use of MAOS aligns with the principles of green chemistry by reducing reaction times and potentially solvent usage.[1][2]

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  • Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives. (2022, January 1). Al-Nisour Journal for Medical Sciences.
  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021, July 29).
  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (n.d.). Pharmacie - UCL-Bruxelles, Belgique.
  • microwave-assisted-synthesis-physicochemical--spectral-characterization-of-common-molecules.pdf. (n.d.). Der Pharma Chemica.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • m-Toluidine for synthesis 108-44-1. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC.
  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of Thioheteroaryl-Substituted Bicyclic Amino Acids. Identification of Potent, Functionally Selective mGlu2-Receptor Agonists. (2025, August 7).
  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, 4-volume set. (n.d.). Apple Academic Press.
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020, November 30). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Thiophen-2-yl-m-tolylamino-acetic acid

Technical Support Center: Thiophen-2-yl-m-tolylamino-acetic acid A Guide from the Senior Application Scientist's Desk Welcome to the technical support guide for Thiophen-2-yl-m-tolylamino-acetic acid. As researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophen-2-yl-m-tolylamino-acetic acid

A Guide from the Senior Application Scientist's Desk

Welcome to the technical support guide for Thiophen-2-yl-m-tolylamino-acetic acid. As researchers and drug development professionals, we understand that unexpected experimental behavior, particularly poor solubility, can be a significant roadblock. This guide is structured as a series of frequently encountered questions and in-depth answers, designed to provide not just solutions but also the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and advance your research with confidence.

Thiophen-2-yl-m-tolylamino-acetic acid belongs to the arylalkanoic acid class of compounds, which are known for their interesting biological activities but often present solubility challenges due to their predominantly hydrophobic structures.[1][2] This guide will walk you through understanding and overcoming these challenges.

Compound Profile & Intrinsic Properties

Before troubleshooting, it's crucial to understand the molecule's inherent characteristics. Its structure, featuring two aromatic rings (thiophene and tolyl) and a carboxylic acid group, dictates its behavior in different solvents. The large nonpolar surface area from the aromatic systems makes the compound inherently lipophilic, predicting poor solubility in aqueous media.[3][4]

PropertyValue / PredictionRationale
Molecular Formula C₁₄H₁₃NO₂SDerived from structure.
Molecular Weight 259.32 g/mol Calculated from formula.
Classification Arylalkanoic AcidBelongs to a class including many NSAIDs.[1][2]
Key Functional Groups Carboxylic Acid (-COOH)Primary driver of pH-dependent solubility.[5][6]
Secondary Amine (-NH-)Contributes to polarity.
Aromatic RingsContribute to high lipophilicity and low water solubility.
Predicted Behavior Poorly water-solubleThe hydrophobic character of the rings dominates.
Soluble in organic solventsExpected to dissolve in polar organic solvents.[1]
Increased solubility at high pHThe carboxylic acid will deprotonate to form a soluble salt.[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Thiophen-2-yl-m-tolylamino-acetic acid powder will not dissolve in water or my aqueous buffer (pH 7.4). Is this normal?

A: Yes, this is entirely expected. The molecular structure is dominated by two hydrophobic aromatic rings (the thiophene and tolyl groups). In its neutral, protonated form (R-COOH), the compound is not polar enough to interact favorably with water molecules, leading to very low aqueous solubility.[3] At physiological pH (~7.4), a significant portion of the carboxylic acid molecules may remain protonated, especially if the compound's pKa is near or above this pH, thus limiting solubility.

Q2: What are the recommended starting solvents to create a concentrated stock solution?

A: For creating a high-concentration stock solution, you should begin with polar, aprotic organic solvents. These solvents are effective because they can solvate the molecule without the complexities of acid-base reactions.

Recommended Organic Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent starting choice. Highly polar and capable of dissolving a wide range of compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating power.

  • Ethanol or Methanol: These polar, protic solvents are also good options, although solubility might be slightly lower than in DMSO or DMF.[1]

Experimental Insight: Always create a small test solution first to determine the maximum solubility before committing a large amount of your compound. Ensure your solvent is anhydrous, as residual water can sometimes affect the solubility of highly hydrophobic compounds.

Q3: My experimental protocol requires an aqueous solution. How can I dissolve this compound in a buffer?

A: This is the most common challenge. Since direct dissolution in neutral buffer fails, you must modify the solution's properties. The most reliable method is pH adjustment to deprotonate the carboxylic acid group.

Primary Method: pH-Mediated Solubilization

The key is to leverage the acidic nature of the carboxylic acid group. By raising the pH of the solution well above the compound's pKa, you convert the neutral, insoluble acid (R-COOH) into its charged, water-soluble carboxylate salt (R-COO⁻).[5][7]

Causality: The ionic carboxylate group can participate in strong ion-dipole interactions with water, dramatically increasing solubility. This is a fundamental principle for solubilizing acidic drugs.[6]

A detailed step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

Q4: I successfully dissolved the compound at a high pH, but it crashed out of solution when I diluted it into my neutral cell culture media or PBS. What went wrong?

A: This is a classic precipitation issue caused by a pH shift. Your concentrated stock solution was basic (e.g., pH 9-10), keeping the compound in its soluble salt form. When you added this to a large volume of neutral buffer (pH ~7.4), the buffer's capacity overwhelmed the basicity of your stock, lowering the final pH. This pH drop caused the soluble carboxylate (R-COO⁻) to become protonated again, converting it back to the insoluble acid (R-COOH), which then precipitates.[5]

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest solution. Try making a less concentrated basic stock. When diluted, the final concentration of the compound may be below its solubility limit even at the lower pH.

  • Use a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol to your final aqueous medium. This can help keep the compound in solution even after the pH drops.[8]

  • Incorporate a Surfactant: For cellular assays, consider using a non-ionic surfactant like Polysorbate 80 (Tween 80) at a very low concentration (e.g., 0.01-0.1%) in your final buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[9][10][11]

Q5: What are some advanced formulation strategies for this compound for in vivo studies or long-term stability?

A: For more demanding applications like animal dosing or developing stable formulations, more advanced techniques are often required. These methods aim to keep the drug in a high-energy, more soluble state.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" where your drug molecule sits inside the hydrophobic pocket, and the complex's hydrophilic exterior makes it water-soluble.[9]

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug into a polymer matrix (like PVP or HPMC-AS) at a molecular level, creating an amorphous, higher-energy solid.[3][10] This amorphous form dissolves more readily than the stable crystalline form.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, enhancing absorption.[4][9]

Visualization of Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting solubility issues with Thiophen-2-yl-m-tolylamino-acetic acid.

G Start Start: Compound is Insoluble CheckSolvent What is the solvent? Start->CheckSolvent Aqueous Aqueous Buffer (e.g., PBS) CheckSolvent->Aqueous Water/Buffer Organic Organic Solvent (e.g., DMSO) CheckSolvent->Organic DMSO/DMF/EtOH pH_Adjust Action: Adjust pH > 8.0 (See Protocol 1) Aqueous->pH_Adjust OrganicSoluble Compound Dissolved (Organic Stock) Organic->OrganicSoluble StillInsoluble Still Insoluble? pH_Adjust->StillInsoluble Soluble Compound Dissolved (Aqueous Stock) StillInsoluble->Soluble No TroubleshootPrecipitation Action: Lower Concentration OR Add Co-solvent/Surfactant StillInsoluble->TroubleshootPrecipitation Yes Dilution Diluting into Neutral Buffer? Soluble->Dilution Precipitate Precipitation Occurs Dilution->Precipitate Yes StableSolution Stable Final Solution Dilution->StableSolution No Precipitate->TroubleshootPrecipitation TroubleshootPrecipitation->StableSolution

Caption: Troubleshooting workflow for solubilizing Thiophen-2-yl-m-tolylamino-acetic acid.

Experimental Protocols

Protocol 1: pH-Mediated Aqueous Solubilization

This protocol describes the standard method for preparing a basic aqueous stock solution of an acidic compound.

Materials:

  • Thiophen-2-yl-m-tolylamino-acetic acid

  • High-purity water (e.g., Milli-Q)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube or glass vial.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water. The compound will not dissolve and will form a suspension.

  • Basification: While vortexing or stirring, add the 0.1 M NaOH solution dropwise. Monitor the suspension closely. As the pH increases, the powder will begin to dissolve.

  • Monitor pH: Periodically check the pH of the solution. Continue adding NaOH until all of the solid has dissolved and the solution is clear. Aim for a final pH between 8.5 and 10.0 to ensure the carboxylic acid is fully deprotonated.

  • Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final target volume.

  • Sterilization (if required): Sterilize the final stock solution by filtering it through a 0.22 µm syringe filter compatible with basic solutions.

  • Storage: Store the stock solution at 4°C or -20°C, protected from light. Always perform a stability check after freeze-thaw cycles, looking for any signs of precipitation.

Self-Validation Check: Before use, visually inspect the solution for any cloudiness or precipitate. If precipitation is observed, the solution may be supersaturated or unstable, and a lower concentration should be prepared.

References

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Publication Corporation. [Link]

  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]

  • 2-Thiopheneacetic acid | C6H6O2S | CID 15970. PubChem. [Link]

  • 2-Thiopheneacetic acid. NIST WebBook. [Link]

  • Improved synthesis of thiophene-2-acetic acid. ResearchGate. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Thiophene-2-acetic acid. Wikipedia. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. ResearchGate. [Link]

  • Thiophene. Sciencemadness Wiki. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis. European Journal of Medicinal Chemistry. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Methods to boost solubility. International Journal for Scientific Research and Development. [Link]

  • Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC. SciELO. [Link]

  • IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids... ResearchGate. [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. University of the Sciences in Philadelphia. [Link]

  • Thiophene-Based Compounds. MDPI Encyclopedia. [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • What is the standard pH of carboxylic acids? Quora. [Link]

Sources

Optimization

Identifying degradation products of Thiophen-2-yl-m-tolylamino-acetic acid

This guide serves as a specialized technical resource for researchers working with Thiophen-2-yl-m-tolylamino-acetic acid (C₁₃H₁₃NO₂S, MW: 247.31). It is designed to assist in the identification of degradation products,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Thiophen-2-yl-m-tolylamino-acetic acid (C₁₃H₁₃NO₂S, MW: 247.31). It is designed to assist in the identification of degradation products, troubleshooting of analytical anomalies, and the establishment of stability-indicating methods.

The content is structured based on the chemical reactivity of the thiophene moiety (susceptible to S-oxidation and photolysis) and the


-amino acid backbone  (susceptible to decarboxylation and racemization).

Part 1: Technical Support & Troubleshooting (Q&A)

Category 1: HPLC & Chromatographic Anomalies

Q1: I observe a new peak eluting before the main peak (RRT ~0.85) in my stability samples. It has a distinct UV spectrum. What is it?

  • Diagnosis: This is likely the Decarboxylated Degradant (N-(3-methylphenyl)-1-(thiophen-2-yl)methanamine).

  • Mechanism:

    
    -Amino acids with electron-rich aromatic substituents (like thiophene) are prone to thermal decarboxylation, especially under acidic stress or high GC injector temperatures.
    
  • Verification: Check your MS data for m/z 204 [M+H]⁺ (Loss of 44 Da from CO₂).

  • Action: Ensure your autosampler temperature is controlled (

    
    ) and avoid prolonged exposure to temperatures 
    
    
    
    in acidic media.

Q2: My main peak is splitting or showing a "shoulder" despite using a fresh column. Is this degradation?

  • Diagnosis: This is often Enantiomeric Separation or Racemization , not necessarily structural degradation.

  • Mechanism: The

    
    -carbon is chiral. If you are working with a pure enantiomer, the acidic 
    
    
    
    -proton (activated by the thiophene ring and carboxyl group) can exchange, leading to racemization in solution.
  • Verification: Switch to a chiral column (e.g., Chiralpak AD-H or OD-H) to confirm if the "shoulder" is the enantiomer.

  • Action: Buffer your mobile phase to pH 6.0–7.0 to minimize proton exchange, or analyze samples immediately after preparation.

Category 2: Mass Spectrometry (LC-MS) Interpretation

Q3: I see peaks at m/z 264 and m/z 280 in my peroxide-stressed samples. Are these relevant?

  • Diagnosis: Yes, these are S-Oxidation products .

    • m/z 264 (+16 Da): Thiophene-S-oxide (Sulfoxide).

    • m/z 280 (+32 Da): Thiophene-S,S-dioxide (Sulfone).

  • Context: The thiophene sulfur is nucleophilic. Under oxidative stress (H₂O₂ or trace metal contamination), it oxidizes readily. Note that S-oxides can be thermally unstable and might rearrange or eliminate SO during ionization.

Q4: There is a prominent peak at m/z 108 in the low-mass region. Is this a fragment or an impurity?

  • Diagnosis: This is likely m-Toluidine (MW 107, [M+H]⁺ 108).

  • Mechanism: Oxidative deamination or C-N bond cleavage (hydrolysis) releases the amine portion of the molecule.[1] This often occurs alongside the formation of 2-Thienylglyoxylic acid .

  • Action: Monitor the m/z 108 peak as a marker for C-N bond instability.

Category 3: Sample Preparation & Stability

Q5: The assay value drops by 5% when the sample is dissolved in methanol and stored overnight. Why?

  • Diagnosis: Methyl Ester Formation .

  • Mechanism: The carboxylic acid group can undergo Fischer esterification with methanol, catalyzed by trace acid or even the molecule's own acidity.

  • Verification: Look for a peak at m/z 262 [M+H]⁺ (+14 Da).

  • Action: Use Acetonitrile/Water mixtures for diluents instead of Methanol/Ethanol.

Part 2: Degradation Pathways & Reference Data

Degradation Pathway Map

The following diagram illustrates the primary degradation routes based on the functional group reactivity of Thiophen-2-yl-m-tolylamino-acetic acid.

DegradationMap Parent Parent Molecule (Thiophen-2-yl-m-tolylamino-acetic acid) MW: 247.31 | C13H13NO2S Decarb DP-1: Decarboxylated (N-(3-methylphenyl)-1-(thiophen-2-yl)methanamine) MW: 203.30 | m/z 204 Parent->Decarb Thermal / Acidic Stress (-CO2) Sulfoxide DP-2: S-Oxide (Sulfoxide derivative) MW: 263.31 | m/z 264 Parent->Sulfoxide Oxidation (H2O2) (+O) Hydrolysis DP-4: Hydrolysis Products (m-Toluidine + 2-Thienylglyoxylic acid) MW: 107.15 + 156.16 Parent->Hydrolysis Oxidative Deamination (C-N Cleavage) Ester DP-5: Methyl Ester (Artifact in MeOH) MW: 261.34 | m/z 262 Parent->Ester MeOH Diluent (Esterification) Sulfone DP-3: Sulfone (S,S-Dioxide derivative) MW: 279.31 | m/z 280 Sulfoxide->Sulfone Strong Oxidation (+O)

Caption: Primary degradation pathways including decarboxylation (thermal), S-oxidation (oxidative), and hydrolysis.[2][3][4][5][6][7][8][9][10]

Summary of Potential Impurities (Mass Shifts)
Impurity IDName / TypeMechanismMass Shift (Δ)Theoretical m/z [M+H]⁺
Parent Thiophen-2-yl-m-tolylamino-acetic acidN/A0248.3
DP-1 Decarboxylated AmineThermal/Acid-44 Da (-CO₂)204.3
DP-2 Thiophene SulfoxideMild Oxidation+16 Da (+O)264.3
DP-3 Thiophene SulfoneStrong Oxidation+32 Da (+2O)280.3
DP-4a m-ToluidineHydrolysisN/A (Fragment)108.2
DP-5 Methyl EsterSolvolysis (MeOH)+14 Da (+CH₂)262.3

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

1. Acid Hydrolysis:

  • Step 1: Dissolve 5 mg of the compound in 1 mL of Acetonitrile.

  • Step 2: Add 1 mL of 0.1 N HCl.

  • Step 3: Reflux at

    
     for 4 hours.
    
  • Target: Look for DP-1 (Decarboxylated) and potential ring-opening.

2. Oxidative Stress:

  • Step 1: Dissolve 5 mg of the compound in 1 mL of Acetonitrile.

  • Step 2: Add 0.5 mL of 3% H₂O₂.

  • Step 3: Incubate at Room Temperature for 2 hours. (Avoid heat, as peroxides + heat can destroy the thiophene ring completely).

  • Target: Look for DP-2 (Sulfoxide) and DP-3 (Sulfone) .

3. Photostability:

  • Step 1: Prepare a 1 mg/mL solution in clear glass.

  • Step 2: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Target: Thiophenes are photosensitive. Watch for polymerization (broad peaks at high retention times) or ring rearrangement.

Protocol 2: Analytical Method (HPLC-UV-MS)

Use this generic method as a starting point for impurity profiling.

  • Column: C18,

    
     mm, 3.5 µm (e.g., XBridge or Zorbax).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 240 nm (Thiophene max) and 280 nm (Aromatic).

    • MS: Positive ESI, Scan range 100–500 m/z.

Analytical Decision Tree

Use this workflow to identify unknown peaks during your analysis.

AnalyticalWorkflow Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Parent (Polar) CheckRT->RT_Early Earlier Eluting RT_Late RT > Parent (Non-polar) CheckRT->RT_Late Later Eluting CheckMass Check MS (m/z) RT_Early->CheckMass RT_Late->CheckMass M_Minus_44 m/z 204 (Decarboxylated) CheckMass->M_Minus_44 Mass = 204 M_Plus_16 m/z 264/280 (Oxidation) CheckMass->M_Plus_16 Mass = 264/280 M_Plus_14 m/z 262 (Methyl Ester) CheckMass->M_Plus_14 Mass = 262

Caption: Step-by-step logic for identifying unknown impurities based on retention time and mass shift.

References
  • Thiophene Stability & Metabolism:

    • Bioactivation Potential of Thiophene-Containing Drugs.[7] Chemical Research in Toxicology.

  • Amino Acid Degradation:

    • Degradation of amino acids.[1][11] Chemistry LibreTexts.

  • Forced Degradation Methodologies:

    • Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Shimadzu Application News.

  • Thiophene Acetic Acid Derivatives:

    • Thiophene-2-acetic acid.[8][10][12][13] Wikipedia / PubChem Data.[13]

Sources

Troubleshooting

Technical Support Center: Purification of Thiophen-2-yl-m-tolylamino-acetic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Thiophen-2-yl-m-tolylamino-acetic acid. As a Senior Application Scientist, my goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Thiophen-2-yl-m-tolylamino-acetic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize the purification of this valuable research compound. The purity of an active pharmaceutical ingredient (API) or intermediate is paramount, and this document outlines robust strategies to achieve >99% purity.

Part 1: Impurity Profile Analysis: Know Your Enemy

Effective purification begins with a comprehensive understanding of the potential impurities. Thiophen-2-yl-m-tolylamino-acetic acid is typically synthesized via multi-step pathways. A common approach involves the reaction of a thiophene precursor with m-toluidine. Understanding this synthesis allows us to anticipate the likely contaminants.

Plausible Synthetic Route & Associated Impurities: A probable synthesis involves the reductive amination of a keto-acid like thiophene-2-glyoxylic acid with m-toluidine, or a related multi-component reaction. Based on this, we can predict the following impurity classes:

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials m-Toluidine, Thiophene-2-glyoxylic acid, Thiophene-2-carbaldehydeIncomplete reaction or non-stoichiometric addition of reagents.
Reaction Intermediates Imine intermediate, Amide from incomplete hydrolysisThe reaction may not have proceeded to completion, leaving stable intermediates.
Side-Reaction Products Decarboxylated product, Dimerized species, Oxidized thiophene speciesArise from reaction conditions such as excessive heat or exposure to air, leading to degradation or unwanted coupling.[1]
Reagent & Catalyst Residues Reducing agents (e.g., borohydride salts), Acid/Base catalysts, Palladium catalysts (if cross-coupling was used)Incomplete quenching or work-up procedures can leave residual reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A: The most prevalent impurities are typically unreacted starting materials, specifically m-toluidine and the thiophene precursor. Positional isomers or byproducts from side reactions like decarboxylation can also be present, though often in smaller quantities.[1][2]

Q2: What is the best first step to assess the purity of my crude product? A: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC provides a rapid, qualitative assessment of the number of components, which is crucial for developing a column chromatography method.[3] HPLC with UV detection provides a quantitative purity analysis (e.g., area percent) and is the gold standard for final purity confirmation.[4]

Q3: Which purification methods are most effective for Thiophen-2-yl-m-tolylamino-acetic acid? A: The choice depends on the scale and impurity profile.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially as a final polishing step.

  • Flash Column Chromatography: The workhorse for separating components of a complex mixture, highly effective for removing both more polar and less polar impurities.[1]

  • Preparative HPLC: Used when all other methods fail to separate very closely related impurities or for preparing highly pure analytical standards.[4]

Part 3: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during purification, providing both the cause and the solution.

Issue 1: My crude product is a dark-colored, intractable oil instead of a solid.

  • Causality: This is often due to residual solvents (e.g., DMF, Toluene) or the presence of low-melting point impurities that form a eutectic mixture with the product. The color suggests the presence of oxidized, polymeric, or highly conjugated impurities.

  • Troubleshooting Protocol:

    • High-Vacuum Drying: Dry the oil on a high-vacuum line for several hours, possibly with gentle heating (<40°C), to remove volatile solvents.

    • Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether, or toluene).[5] Stir the oil vigorously. The product may solidify as a powder, which can then be filtered.

    • Charcoal Treatment: If the product is solid but colored, dissolve it in a suitable solvent for recrystallization (see Issue 2) and add a small amount of activated charcoal. Heat briefly, then filter the hot solution through celite to remove the charcoal and colored impurities before allowing it to crystallize.

Issue 2: Recrystallization gives me poor recovery or doesn't improve purity.

  • Causality: The solvent system is not optimal. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If purity doesn't improve, the impurities have similar solubility characteristics to the product in that solvent.

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Place ~20-30 mg of your crude material into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities.

    • If the compound dissolves at room temperature, the solvent is unsuitable.

    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will produce a high yield of crystals.

    • If a single solvent doesn't work, try a binary solvent system (e.g., Methanol/Water, Ethyl Acetate/Hexane, Chloroform/Methanol).[6]

Solvent Screening Table
Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling?
WaterInsolubleSparingly SolubleYes/No
EthanolSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleYes/No
TolueneSparingly SolubleSolubleYes/No
AcetonitrileSparingly SolubleSolubleYes/No
DichloromethaneSolubleVery SolublePoor
HexaneInsolubleInsolubleNo
Binary System
Ethanol/WaterInsolubleSolubleYes/No
Ethyl Acetate/HexaneInsolubleSolubleYes/No

Issue 3: Impurities are co-eluting with my product during flash column chromatography.

  • Causality: The polarity of the mobile phase (eluent) is not optimized to provide differential separation between your product and the impurities on the stationary phase (silica gel).

  • Troubleshooting Protocol: TLC-Guided Eluent Selection

    • Spotting: Dissolve a small amount of crude material and spot it on a TLC plate.

    • Solvent Systems: Develop the plate in various solvent systems. A good starting point for this molecule would be a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).

    • Optimal Rf: Aim for a solvent system that gives your product an Rf (retention factor) of ~0.25-0.35 . The impurities should ideally be well-separated, with Rf values different by at least 0.1.

    • Gradient Elution: If a single (isocratic) solvent system doesn't work, use a gradient. Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the very polar impurities on the column. For example, start with 10% EtOAc in Hexane and gradually increase to 50% EtOAc.

Part 4: Visualized Workflows & Standardized Protocols

Logical Purification Workflow

This diagram outlines the decision-making process for purifying your crude Thiophen-2-yl-m-tolylamino-acetic acid.

G crude Crude Product assess Assess Purity (TLC, HPLC) crude->assess is_solid Is the product solid? assess->is_solid purity_check Purity > 95%? is_solid->purity_check Yes triturate Trituration / Oiling Out is_solid->triturate No recrys Recrystallization purity_check->recrys Yes column Flash Column Chromatography purity_check->column No final_product Final Product (>99% Pure) recrys->final_product triturate->column column->recrys G start Unknown Peak in HPLC/GC lcms Analyze by LC-MS or GC-MS start->lcms mass_spec Obtain Mass Spectrum lcms->mass_spec compare_mw Compare MW to Expected Impurities mass_spec->compare_mw identified Impurity Tentatively Identified compare_mw->identified Match fragment Analyze Fragmentation Pattern compare_mw->fragment No Match standard Confirm with Reference Standard identified->standard structure Propose Structure fragment->structure

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Thiophen-2-yl-m-tolylamino-acetic acid

Document ID: TSC-2026-TTAA-BIO Last Updated: February 17, 2026 Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Thiophen-2-yl-m-tolylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-TTAA-BIO

Last Updated: February 17, 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Thiophen-2-yl-m-tolylamino-acetic acid (TTAA), a novel API with significant therapeutic potential. Based on its structure—an aromatic acetic acid derivative—TTAA is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility. This low solubility is the primary barrier to achieving adequate oral bioavailability.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The goal is to provide both practical, step-by-step protocols and the underlying scientific principles to empower you to design and execute effective bioavailability enhancement strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of TTAA and the principles of bioavailability enhancement.

Q1: What is Thiophen-2-yl-m-tolylamino-acetic acid (TTAA) and why is its bioavailability a concern?

A1: Thiophen-2-yl-m-tolylamino-acetic acid (TTAA) is an acidic API with a molecular structure suggesting it is poorly soluble in water. For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[1][2] Because TTAA's structure is hydrophobic, its dissolution rate is expected to be the rate-limiting step for absorption, leading to low and variable bioavailability. This profile is typical for BCS Class II compounds.[3][4]

Q2: What are the primary strategies for enhancing the bioavailability of a BCS Class II compound like TTAA?

A2: The core principle is to increase the drug's dissolution rate and/or its apparent solubility in the GI tract. The four most common and effective strategies for an acidic compound like TTAA are:

  • Salt Formation: Converting the acidic parent drug into a more soluble salt form.[5][6]

  • Co-crystallization: Creating a new crystalline solid phase with a co-former molecule to improve physicochemical properties like solubility and dissolution.[3][7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and thus greater apparent solubility than its crystalline counterpart.[9][10][11][12]

  • Lipid-Based Formulations: Dissolving the drug in a mixture of lipids, surfactants, and co-solvents to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which bypass the dissolution step.[13][14][15][16]

Q3: How do I decide which enhancement strategy is best for my project?

A3: The choice depends on the physicochemical properties of TTAA, the target dose, and stability considerations. A logical workflow is essential.

G cluster_0 Formulation Strategy Selection Workflow Start Start: Characterize TTAA (pKa, LogP, m.p., solubility) Ionizable Is the API ionizable with a suitable pKa? Start->Ionizable SaltScreen Perform Salt Screening (various counterions) Ionizable->SaltScreen Yes CoCrystalScreen Perform Co-crystal Screening (GRAS co-formers) Ionizable->CoCrystalScreen No SaltStable Is a stable, soluble salt form identified? SaltScreen->SaltStable ProceedSalt Proceed with Salt Formulation SaltStable->ProceedSalt Yes SaltStable->CoCrystalScreen No CoCrystalStable Is a stable, soluble co-crystal identified? CoCrystalScreen->CoCrystalStable ProceedCoCrystal Proceed with Co-crystal Formulation CoCrystalStable->ProceedCoCrystal Yes ThermalStability Is API thermally stable? CoCrystalStable->ThermalStability No ASD Develop Amorphous Solid Dispersion (ASD) (Spray Drying or HME) ThermalStability->ASD Yes (HME/Spray Dry) Lipid Develop Lipid-Based Formulation (e.g., SEDDS) ThermalStability->Lipid No (Consider Lipid) ASD->Lipid If ASD fails (stability/loading)

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guides by Formulation Strategy

This section provides specific, in-depth troubleshooting for common issues encountered during formulation development.

Strategy 1: Salt Formation

Core Principle: Converting the weakly acidic TTAA into a salt (e.g., sodium or potassium salt) dramatically increases its aqueous solubility by creating an ionized form that is more readily solvated by water.[17]

Q: My TTAA sodium salt shows high initial dissolution but then the concentration crashes. What is happening and how can I fix it?

A: This is likely salt disproportionation, where the salt converts back to the less soluble free acid form in the dissolution medium, causing precipitation. This is common when the pH of the medium is low (e.g., in the stomach).[6]

  • Causality: The solubility of a salt of a weak acid is pH-dependent. In an acidic environment (pH < pKa of TTAA), the equilibrium shifts from the ionized (soluble) salt to the neutral (insoluble) free acid.

  • Troubleshooting Steps:

    • Characterize the pH-Solubility Profile: Determine the solubility of both TTAA free acid and its salt form across a pH range of 1.2 to 7.4. This will identify the critical pH below which precipitation occurs.

    • Use a pH-Modifying Excipient: Incorporate an alkalizing agent (e.g., sodium bicarbonate, magnesium oxide) into the formulation. This creates a higher pH microenvironment around the dissolving particle, keeping the drug ionized and preventing precipitation.

    • Add a Precipitation Inhibitor: Include a polymer like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) in the formulation. These polymers can adsorb to the surface of newly formed free acid nuclei, sterically hindering crystal growth and maintaining a supersaturated solution.[18]

    • Select a Different Counterion: Screen other counterions (e.g., potassium, tromethamine).[19] Some counterions may form salts with a more favorable solubility product (Ksp) or different hydration properties, reducing the tendency to disproportionate.[6]

ParameterDescriptionAnalytical Technique
pH-Solubility Solubility of API and salt at different pH values.Shake-flask method with HPLC analysis.
pKa Acid dissociation constant of TTAA.Potentiometric titration.
Solid Form Confirm salt formation and check for disproportionation.Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC).[20]
Strategy 2: Amorphous Solid Dispersions (ASDs)

Core Principle: ASDs enhance bioavailability by presenting the drug in a high-energy, amorphous form, which has a much higher apparent solubility than the stable crystalline form.[12][21] The polymer matrix stabilizes the drug against recrystallization.[9][10]

Q: My ASD formulation is physically unstable and shows signs of recrystallization during storage or dissolution. How can I improve its stability?

A: Recrystallization is the primary failure mode for ASDs, negating the solubility advantage. [11] It occurs when the amorphous drug molecules have enough mobility to rearrange into a stable crystalline lattice.

  • Causality: Stability is a function of drug-polymer miscibility and the glass transition temperature (Tg) of the dispersion. If the drug and polymer are not miscible or if the storage temperature is too close to the Tg, molecular mobility increases, leading to crystallization.[9]

  • Troubleshooting Steps:

    • Ensure Drug-Polymer Miscibility: The drug must be molecularly dispersed (a solid solution) within the polymer. Use DSC to look for a single Tg. If two Tgs are present (one for the drug-rich phase, one for the polymer-rich phase), the system is immiscible and will be unstable.

    • Increase Drug-Polymer Interactions: Select polymers that can form specific interactions (like hydrogen bonds) with TTAA. For an acidic drug, polymers like copovidone (PVP/VA) or HPMC-AS are often good choices.[22]

    • Increase Polymer Loading: A higher polymer-to-drug ratio increases the distance between drug molecules and raises the overall Tg of the system, both of which reduce the rate of crystallization. The trade-off is a larger final dosage form.

    • Control Manufacturing Parameters: For spray drying, ensure the outlet temperature is sufficiently above the solvent's boiling point but below the Tg to prevent particle collapse. For Hot Melt Extrusion (HME), ensure the processing temperature allows for complete drug dissolution in the polymer without causing thermal degradation.[23][24]

    • Control Moisture: Water is a potent plasticizer that can significantly lower the Tg of an ASD and accelerate recrystallization.[25] Package the final product with desiccants and in moisture-proof containers.

G cluster_1 ASD Stability Troubleshooting Workflow Instability Problem: ASD shows recrystallization CheckMiscibility 1. Check Miscibility (DSC for single Tg) Instability->CheckMiscibility Immiscible Immiscible (Two Tgs) CheckMiscibility->Immiscible SelectPolymer Action: Select different polymer (e.g., HPMC-AS, PVP/VA) Immiscible->SelectPolymer Yes CheckLoading 2. Check Drug Loading Immiscible->CheckLoading No SelectPolymer->CheckLoading HighLoading Loading too high? CheckLoading->HighLoading ReduceLoading Action: Reduce drug loading (increase polymer ratio) HighLoading->ReduceLoading Yes CheckMoisture 3. Check Moisture Content (Karl Fischer) HighLoading->CheckMoisture No ReduceLoading->CheckMoisture HighMoisture Moisture too high? CheckMoisture->HighMoisture ControlMoisture Action: Improve drying process & use protective packaging HighMoisture->ControlMoisture Yes Stable Result: Stable ASD HighMoisture->Stable No ControlMoisture->Stable

Caption: Workflow for troubleshooting amorphous solid dispersion (ASD) instability.

Q: My ASD achieves high supersaturation in vitro, but it quickly precipitates. How can I maintain the supersaturated state?

A: This is a classic "spring and parachute" problem. The ASD acts as the "spring," rapidly dissolving to create a supersaturated solution. However, without a "parachute," this thermodynamically unstable state will rapidly crash out as the more stable, less soluble crystalline form.[26]

  • Causality: The polymer used to form the ASD also serves as the primary precipitation inhibitor in solution.[27][28][29] The choice and concentration of this polymer are critical.

  • Troubleshooting Steps:

    • Select an Appropriate Polymer: For acidic drugs that need protection from precipitation in the acidic stomach and then release in the intestine, an enteric polymer like HPMC-AS (hydroxypropyl methylcellulose acetate succinate) is often ideal. It will be less soluble in the stomach (protecting the drug) and more soluble in the intestine, where it can maintain supersaturation.

    • Optimize the Dissolution Method: Standard dissolution tests (USP I/II) may not be predictive for ASDs because they don't mimic the pH transit from the stomach to the intestine.[30][31] Use a two-stage or transfer dissolution method.[32] Start the dissolution in simulated gastric fluid (SGF, pH 1.2-2.0) for 30 minutes, then add a buffer to raise the pH to simulated intestinal fluid (SIF, pH 6.8). This better reflects the in-vivo precipitation challenge.

    • Incorporate a Secondary Surfactant: Adding a small amount of a surfactant (e.g., Vitamin E TPGS, Polysorbate 80) to the formulation can help stabilize the supersaturated state by forming micelles or inhibiting crystal nuclei formation.

Strategy 3: Lipid-Based Formulations

Core Principle: Lipid-based drug delivery systems (LBDDS) pre-dissolve the drug in a lipid carrier, bypassing the solid-state dissolution step entirely.[13][15] Upon contact with GI fluids, they spontaneously form fine emulsions or microemulsions, providing a large surface area for absorption.[14]

Q: My Self-Emulsifying Drug Delivery System (SEDDS) formulation performs well in vitro but shows high variability in vivo. What could be the cause?

A: This often points to an issue with the formulation's robustness to the digestive process.

  • Causality: In the GI tract, lipase enzymes will digest the lipid components (especially triglycerides) of the SEDDS. This changes the composition of the system, which can cause the drug to precipitate if it is not sufficiently solubilized by the other components (surfactants, co-solvents) and the products of digestion (e.g., fatty acids, monoglycerides).[13]

  • Troubleshooting Steps:

    • Perform an In Vitro Lipolysis Test: This is a critical experiment. The SEDDS formulation is dispersed in a buffer simulating intestinal fluid, and lipase is added. Samples are taken over time to measure the amount of drug that remains in the aqueous phase versus the amount that has precipitated. This test mimics the in vivo digestion process.

    • Adjust the Surfactant/Co-surfactant Ratio: Increase the concentration of the surfactant and/or co-surfactant relative to the oil. Surfactants are generally less digestible and play a key role in solubilizing the drug as the oil phase is broken down.

    • Select Different Excipients: Choose oils that are less prone to digestion (e.g., medium-chain triglycerides vs. long-chain triglycerides) or surfactants with a higher HLB (Hydrophile-Lipophile Balance) value that can create more stable emulsions and mixed micelles to keep the drug in solution.

    • Construct a Ternary Phase Diagram: This diagram maps the emulsification behavior of different ratios of oil, surfactant, and co-solvent. It is essential for identifying the optimal formulation region that forms a stable, rapid-forming microemulsion upon dilution, ensuring consistent performance.

ParameterDescriptionAnalytical Technique
Emulsion Droplet Size Size of droplets upon dispersion in aqueous media.Dynamic Light Scattering (DLS).
Self-Emulsification Time Time taken to form a homogenous emulsion.Visual observation with gentle agitation.
Drug Precipitation during Lipolysis Amount of drug precipitating during enzymatic digestion.In vitro lipolysis model with HPLC analysis of the aqueous phase.
Formulation Clarity Clarity and stability of the formulation upon aqueous dilution.Visual observation against a dark background.

Part 3: Experimental Protocols

Protocol 1: Two-Stage Dissolution for ASDs
  • Apparatus: USP Apparatus II (Paddles) at 75 RPM, 37°C.

  • Stage 1 (Gastric):

    • Add 750 mL of 0.1 N HCl (pH 1.2) to each vessel.

    • Allow the medium to equilibrate to 37°C.

    • Drop one dosage form into each vessel.

    • Take samples at 15 and 30 minutes.

  • Stage 2 (Intestinal):

    • At the 30-minute mark, add 250 mL of a pre-warmed (37°C) 0.2 M sodium phosphate tribasic buffer.

    • Verify the final pH is 6.8.

    • Continue the dissolution test, taking samples at 45, 60, 90, and 120 minutes.

  • Analysis: Filter samples immediately through a 0.45 µm PVDF syringe filter and analyze by a validated HPLC method.

Protocol 2: Solid-State Characterization of Formulations
  • Powder X-Ray Diffraction (PXRD):

    • Use to confirm the amorphous nature of an ASD (absence of sharp Bragg peaks) or to identify the crystalline form of a salt or co-crystal.[22][33]

    • Scan samples from 2° to 40° 2θ at a continuous scan rate.

  • Differential Scanning Calorimetry (DSC):

    • Use to determine the glass transition (Tg) of an ASD or the melting point (Tm) of crystalline forms.[22][34]

    • Heat samples at a rate of 10°C/min under a nitrogen purge. A single Tg for an ASD indicates good miscibility.[20]

  • Thermogravimetric Analysis (TGA):

    • Use to assess thermal stability and quantify the amount of residual solvent or water in the sample.[20]

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Gershkovich, P., & Hoffman, A. (2005). Lipid-Based Drug Delivery Systems. PMC - NIH. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Retrieved from [Link]

  • Jadav, N., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Heliyon. Retrieved from [Link]

  • University of Wisconsin School of Pharmacy. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Retrieved from [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Retrieved from [Link]

  • Frontiers. (2023, August 24). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. IJSRT. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. RJPDFT. Retrieved from [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025, January 30). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2023, December 14). A Review on Solubility Enhancement Technique of BCS Class II Drug by Co-crystallization Method. IJARIIE. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • RJWave.org. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement. RJWave. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. BJC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. AsianPharmTech. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris. Retrieved from [Link]

  • Molecules. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, May 24). Co-crystallization: Technique for solubility enhancement. IJRPS. Retrieved from [Link]

  • AAPS PharmSciTech. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. AAPS. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2021, December 10). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 5). A mechanistic review on the dissolution phase behavior and supersaturation stabilization of amorphous solid dispersions. Taylor & Francis. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 14). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review. Retrieved from [Link]

  • ACS Publications. (2013, September 25). Evolution of Supersaturation of Amorphous Pharmaceuticals: The Effect of Rate of Supersaturation Generation. Molecular Pharmaceutics. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, August 11). Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. WJPR. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2023, January 25). Supersaturation and phase behavior during dissolution of amorphous solid dispersions. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Supersaturation and Phase Behavior during Dissolution of Amorphous Solid Dispersions. ResearchGate. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. JDDT. Retrieved from [Link]

  • LinkedIn. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. LinkedIn. Retrieved from [Link]

  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharma. Retrieved from [Link]

  • Austin Publishing Group. (2014, November 1). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Austin Publishing Group. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development & Delivery. Retrieved from [Link]

  • ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, February 7). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. JAPS. Retrieved from [Link]

  • MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-acetic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Thiophen-2-yl-m-tolylamino-acetic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of Thiophen-2-yl-m-tolylamino-acetic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of Thiophen-2-yl-m-tolylamino-acetic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its spectral features, offer a detailed experimental protocol for data acquisition, and present a comparative analysis with a structurally related analogue to highlight the nuanced information that can be gleaned from high-resolution NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who utilize NMR as a primary tool for structural elucidation and characterization.

Introduction: The Power of Proton NMR in Molecular Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique in modern organic chemistry. Its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships makes it a powerful tool for confirming molecular structures. For drug development professionals, unambiguous structural confirmation is a critical step in ensuring the identity and purity of a synthesized compound. In this guide, we will dissect the ¹H NMR spectrum of Thiophen-2-yl-m-tolylamino-acetic acid, a compound featuring a confluence of aromatic, heteroaromatic, and amino acid moieties, each contributing distinct signatures to the overall spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a sample like Thiophen-2-yl-m-tolylamino-acetic acid.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. A deuterated solvent that dissolves the sample and does not have signals that overlap with the analyte's protons is ideal. For Thiophen-2-yl-m-tolylamino-acetic acid, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for compounds with exchangeable protons (like the carboxylic acid and amine protons) as it can slow down the exchange rate, allowing for their observation.[1]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

2. NMR Spectrometer Setup:

  • Field Strength: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion. Higher field strengths (e.g., 400 MHz, 500 MHz, or 600 MHz) are preferable for resolving complex spin systems.[3][4]

  • Acquisition Parameters:

    • Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Pulse Angle: A 30-45 degree pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Analysis of the ¹H NMR Spectrum of Thiophen-2-yl-m-tolylamino-acetic acid

The structure of Thiophen-2-yl-m-tolylamino-acetic acid presents several distinct proton environments. Below is a predicted analysis of its ¹H NMR spectrum, grounded in established principles of chemical shifts and coupling constants for similar structural motifs.[5][6][7][8][9]

Predicted ¹H NMR Data for Thiophen-2-yl-m-tolylamino-acetic acid
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-a (Thiophene)~7.30 - 7.50ddJ ≈ 5.0, 1.2 Hz
H-b (Thiophene)~7.00 - 7.15ddJ ≈ 5.0, 3.5 Hz
H-c (Thiophene)~7.15 - 7.25ddJ ≈ 3.5, 1.2 Hz
H-d (Tolyl)~6.90 - 7.10tJ ≈ 7.8 Hz
H-e (Tolyl)~6.50 - 6.70dJ ≈ 7.8 Hz
H-f (Tolyl)~6.60 - 6.80s
H-g (Tolyl)~6.50 - 6.70dJ ≈ 7.8 Hz
H-h (CH)~5.00 - 5.50s
H-i (NH)~5.0 - 7.0 (broad)s
H-j (CH₃)~2.20 - 2.40s
H-k (COOH)~10.0 - 13.0 (broad)s

Note: The chemical shifts of NH and COOH protons are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.[10][11]

Justification of Predicted Chemical Shifts and Multiplicities:
  • Thiophene Protons (H-a, H-b, H-c): The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm.[5][8][12] The electron-withdrawing nature of the substituted aminoacetic acid group at the 2-position will deshield the adjacent proton (H-a), causing it to resonate at a lower field compared to unsubstituted thiophene. The coupling constants are characteristic of thiophene systems.

  • m-Tolyl Protons (H-d, H-e, H-f, H-g): The protons of the m-tolyl group will also be in the aromatic region. The amino group is an ortho-, para-director and activating, which will shield the ortho and para protons, shifting them upfield. The methyl group is also activating. The complex interplay of these substituents will lead to the predicted chemical shifts and splitting patterns. The proton para to the amino group (H-d) will likely be a triplet, while the ortho protons (H-e, H-g) will be doublets. The proton ortho to the methyl group and meta to the amino group (H-f) may appear as a singlet or a finely split multiplet.

  • Methine Proton (H-h): The proton on the alpha-carbon of the amino acid is adjacent to the electron-withdrawing carboxylic acid and the nitrogen atom, as well as the thiophene ring. This will cause a significant downfield shift, likely in the range of 5.0-5.5 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (H-j): The methyl protons on the tolyl ring are attached to an sp² hybridized carbon and will appear in the typical benzylic region of 2.2-2.4 ppm as a sharp singlet.[9]

  • Amine (H-i) and Carboxylic Acid (H-k) Protons: These protons are exchangeable and their chemical shifts are variable. The carboxylic acid proton is highly deshielded and will appear far downfield, often above 10 ppm.[11][13] The amine proton will also be downfield, but its position is less predictable. Both signals are often broad due to quadrupole broadening from the nitrogen and chemical exchange.

Caption: Structure of Thiophen-2-yl-m-tolylamino-acetic acid with proton assignments.

Comparative Analysis: Thiophen-2-yl-m-tolylamino-acetic acid vs. 2-(Thiophen-2-yl)acetic acid

To better understand the influence of the m-tolylamino group, we will compare the predicted spectrum of our target molecule with the known data for 2-(Thiophen-2-yl)acetic acid.[14][15][16]

Comparative ¹H NMR Data
ProtonThiophen-2-yl-m-tolylamino-acetic acid (Predicted δ, ppm)2-(Thiophen-2-yl)acetic acid (Experimental δ, ppm)
Thiophene Protons~7.00 - 7.50~6.90 - 7.30
CH/CH₂~5.00 - 5.50 (CH)~3.80 - 4.00 (CH₂)
COOH~10.0 - 13.0~11.0 - 12.0
Discussion of Spectral Differences

The most significant difference lies in the signal for the protons on the carbon alpha to the thiophene ring. In 2-(thiophen-2-yl)acetic acid, this is a methylene (CH₂) group, which typically resonates around 3.8-4.0 ppm.[14][15] In our target molecule, this is a methine (CH) proton, and its chemical shift is predicted to be significantly further downfield (~5.0-5.5 ppm). This substantial deshielding is due to the presence of the electron-withdrawing nitrogen atom of the m-tolylamino group directly attached to this carbon.

Furthermore, the introduction of the m-tolylamino group will likely cause subtle shifts in the thiophene proton resonances compared to 2-(thiophen-2-yl)acetic acid, reflecting the change in the electronic nature of the substituent at the 2-position. The additional set of signals in the aromatic region (6.5-7.1 ppm) and the characteristic methyl singlet (~2.3 ppm) are clear indicators of the presence of the m-tolyl group.

Spectral_Analysis_Workflow cluster_Target Thiophen-2-yl-m-tolylamino-acetic acid cluster_Alternative 2-(Thiophen-2-yl)acetic acid T_Struct Molecular Structure T_Predict Predict ¹H NMR Spectrum (Shifts, Multiplicities, J-couplings) T_Struct->T_Predict T_Data Predicted Spectral Data Table T_Predict->T_Data Compare Comparative Analysis T_Data->Compare A_Struct Molecular Structure A_Lit Literature Search for Experimental ¹H NMR Data A_Struct->A_Lit A_Data Experimental Spectral Data Table A_Lit->A_Data A_Data->Compare Conclusion Structural Confirmation & Elucidation of Substituent Effects Compare->Conclusion

Caption: Workflow for the comparative ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of Thiophen-2-yl-m-tolylamino-acetic acid offers a wealth of information for its unambiguous structural confirmation. Through a systematic analysis of predicted chemical shifts, multiplicities, and coupling constants, each proton in the molecule can be assigned. The comparison with a simpler analogue, 2-(thiophen-2-yl)acetic acid, effectively highlights the significant electronic influence of the m-tolylamino substituent, particularly on the alpha-methine proton. This guide demonstrates the logical process of spectral interpretation and comparative analysis, a cornerstone of chemical research and development. By understanding these principles, researchers can confidently utilize ¹H NMR spectroscopy to verify the structures of complex organic molecules.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 42, no. 5, 2004, pp. 479-88. [Link]

  • Satonaka, H. "The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan, vol. 56, no. 8, 1983, pp. 2463-2467. [Link]

  • Hong, S.-J., et al. "Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles." Bulletin of the Korean Chemical Society, vol. 32, no. 3, 2011, pp. 1123-1126. [Link]

  • Abraham, R. J. and Siverns, T. M. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph. [Link]

  • Morgan, J., et al. "Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts." Molecules, vol. 10, no. 1, 2005, pp. 1-10. [Link]

  • Abbas, K. A., et al. "1H NMR studies of proton transfer in Schiff base and carboxylic acid systems." Canadian Journal of Chemistry, vol. 68, no. 9, 1990, pp. 1575-1581. [Link]

  • Adebayo, R. A., et al. "N-Aryl Amino Acids as Potential Antibacterial Agents." Reactions, vol. 4, no. 2, 2023, pp. 248-261. [Link]

  • Kumar, A., et al. "SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX." International Journal of Creative Research Thoughts, vol. 10, no. 4, 2022, pp. a556-a561. [Link]

  • S. S. V. Ramasastry, et al. "Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone." Royal Society of Chemistry, 2015. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

  • Roy, D., et al. "Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles." Canadian Journal of Chemistry, vol. 95, no. 6, 2017, pp. 649-654. [Link]

  • Morgan, J., et al. "Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts." University of the Sunshine Coast, Queensland. [Link]

  • Lee, H., et al. "A facile post-modification strategy for carboxylic acid-functionalized UV-responsive pressure-sensitive adhesives." ResearchGate. [Link]

  • Ito, S., et al. "Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes." Dalton Transactions, vol. 44, no. 43, 2015, pp. 18985-18992. [Link]

  • Yilmaz, F., et al. "Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation." Turkish Journal of Chemistry, vol. 46, no. 1, 2022, pp. 194-207. [Link]

  • Pretsch, E., et al. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer, 2000.
  • PubChem. "2-Thiopheneacetic acid." National Center for Biotechnology Information. [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps. [Link]

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  • Wikipedia. "Thiophene-2-acetic acid." Wikipedia. [Link]

  • Khan, M., et al. "1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane." ResearchGate. [Link]

  • SpectraBase. "Thiophene - Optional[1H NMR] - Chemical Shifts." SpectraBase. [Link]

  • Dr MSH FAIZI SIR. "NMR spectrum of acetic acid." YouTube, 27 July 2020. [Link]

  • ROTH, C. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Carl ROTH. [Link]

  • Supporting Information for: "Synthesis of Novel Thieno[3,4-b]thiophene Derivatives". Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation

Comparing bioactivity of Thiophen-2-yl-m-tolylamino-acetic acid vs standard inhibitors

An In-Depth Comparative Analysis of Thiophene-2-yl-phenylamino-acetic acid Analogs and Standard Inhibitors in Cyclooxygenase (COX) Bioactivity Introduction The quest for novel anti-inflammatory agents with improved effic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Thiophene-2-yl-phenylamino-acetic acid Analogs and Standard Inhibitors in Cyclooxygenase (COX) Bioactivity

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Within this domain, compounds featuring a thiophene scaffold have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative analysis of the bioactivity of a representative thiophene-containing compound, Tiaprofenic Acid, against established cyclooxygenase (COX) inhibitors, Indomethacin and Celecoxib. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for assessing their inhibitory potential. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and comparative efficacy of this class of compounds.

Mechanism of Action: The Arachidonic Acid Cascade and COX Inhibition

Inflammation, pain, and fever are physiological responses largely mediated by prostaglandins. The biosynthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of these COX enzymes. The differential inhibition of COX-1 and COX-2 is a critical determinant of a drug's efficacy and side-effect profile. Non-selective COX inhibitors, like Indomethacin, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. Conversely, COX-2 selective inhibitors, such as Celecoxib, were developed to specifically target inflammation-induced COX-2, thereby reducing the risk of gastrointestinal complications.

The compound at the center of our comparison, Tiaprofenic Acid, is a non-selective NSAID belonging to the propionic acid class, characterized by a thiophene ring. Its anti-inflammatory, analgesic, and antipyretic properties stem from its ability to inhibit both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid into prostaglandins.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Tiaprofenic_Acid Tiaprofenic_Acid Tiaprofenic_Acid->COX1 Tiaprofenic_Acid->COX2 Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay cluster_analysis Analysis Blood Heparinized Human Whole Blood Add_Compound_COX2 Add Test Compound to Blood Blood->Add_Compound_COX2 Add_Compound_COX1 Add Test Compound to Blood Blood->Add_Compound_COX1 Compounds Prepare Serial Dilutions of Test Compounds Compounds->Add_Compound_COX2 Compounds->Add_Compound_COX1 Incubate_30min Incubate 30 min at 37°C Add_Compound_COX2->Incubate_30min Add_LPS Add LPS (10 µg/mL) Incubate_30min->Add_LPS Incubate_24h Incubate 24h at 37°C, 5% CO2 Add_LPS->Incubate_24h Centrifuge Centrifuge to Separate Plasma Incubate_24h->Centrifuge Incubate_1h Incubate 1h at 37°C Add_Compound_COX1->Incubate_1h Add_AA Add Arachidonic Acid (30 µM) Incubate_1h->Add_AA Incubate_30min_COX1 Incubate 30 min at 37°C Add_AA->Incubate_30min_COX1 Incubate_30min_COX1->Centrifuge ELISA Quantify PGE2 in Plasma via ELISA Centrifuge->ELISA Calculate_IC50 Calculate % Inhibition and Determine IC50 ELISA->Calculate_IC50

Caption: Workflow for the in vitro whole-blood COX inhibition assay.

Conclusion

This guide has provided a comparative analysis of the thiophene-containing NSAID, Tiaprofenic Acid, with the standard inhibitors Indomethacin and Celecoxib. The data and mechanistic discussions highlight the spectrum of COX inhibition, from the COX-1 preference of Indomethacin to the high selectivity of Celecoxib for COX-2, with Tiaprofenic Acid positioned as a non-selective inhibitor. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative bioactivity studies. Understanding these differences is paramount in the rational design and development of new anti-inflammatory agents with tailored efficacy and safety profiles. The thiophene moiety continues to be a valuable scaffold in medicinal chemistry, and further exploration of its derivatives may lead to the discovery of novel inhibitors with optimized therapeutic indices.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712. [Link]

  • Riener, M., Mandl, M., & Kaltwasser, J. P. (2013). The non-steroidal anti-inflammatory drugs (NSAIDs) tiaprofenic acid and indomethacin are potent inhibitors of the human microsomal prostaglandin E synthase-1. Prostaglandins & other lipid mediators, 104, 29–35. [Link]

Comparative

Crystal structure determination of Thiophen-2-yl-m-tolylamino-acetic acid

An In-Depth Comparative Guide to the Crystal Structure Determination of Thiophen-2-yl-m-tolylamino-acetic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical comparison of method...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structure Determination of Thiophen-2-yl-m-tolylamino-acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of methodologies for the determination of the crystal structure of Thiophen-2-yl-m-tolylamino-acetic acid. As a novel compound of interest for researchers in drug development, elucidating its precise three-dimensional atomic arrangement is a prerequisite for understanding its structure-activity relationship (SAR), physicochemical properties, and for enabling structure-based drug design.[1][2] The stability, solubility, and bioavailability of a pharmaceutical ingredient are intrinsically linked to its crystalline form, making a thorough solid-state characterization essential.[3] This document outlines the primary and alternative methods for structure determination, supported by comparative data from related thiophene derivatives, and explains the synergistic use of spectroscopic techniques for a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous, high-resolution three-dimensional model of a molecule.[2][4] It provides precise atomic coordinates, bond lengths, bond angles, and conformational details, which are invaluable for computational modeling and understanding intermolecular interactions.[5]

Causality Behind the Experimental Workflow

The successful application of SC-XRD is predicated on the ability to grow a high-quality single crystal, typically 30-300 microns in size, free of significant defects.[5] The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final quality of the data.

sc_xrd_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Thiophen-2-yl- m-tolylamino-acetic acid growth Screening Crystallization Conditions (e.g., Slow Evaporation, Vapor Diffusion) synthesis->growth Purity >99% selection Selection of a High-Quality Single Crystal growth->selection Microscopic Inspection mount Crystal Mounting on Goniometer selection->mount xray Exposure to Monochromatic X-ray Beam mount->xray diffraction Collection of Diffraction Patterns at Various Orientations xray->diffraction Bragg's Law nλ=2dsinθ solve Structure Solution (Electron Density Map Generation) diffraction->solve Fourier Transform refine Model Refinement (Fitting Atoms to Density) solve->refine validate Structure Validation & Analysis refine->validate

Figure 1: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Experimental Protocol: SC-XRD
  • Crystal Growth: High-purity Thiophen-2-yl-m-tolylamino-acetic acid is dissolved in various solvents and solvent mixtures. Techniques such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling are employed to encourage the formation of single crystals.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam.[7] As the crystal is rotated, a detector collects the intensities and positions of the diffracted X-rays, creating a unique diffraction pattern.[5][6]

  • Structure Solution and Refinement: The diffraction data is processed computationally. A Fourier transform of the diffraction pattern yields an electron density map of the crystal's unit cell. An atomic model is built into this map, and its parameters (atomic positions, displacement parameters) are refined against the experimental data to achieve the best fit, resulting in the final crystal structure.

Comparative Crystallographic Data of Thiophene Derivatives

While crystallographic data for the title compound is not publicly available, the following table presents key parameters for related thiophene-containing molecules to illustrate the typical output of an SC-XRD analysis. This comparative data is fundamental for understanding molecular packing and identifying key structural features.

ParameterCompound 1: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[8]Compound 2: A Thiophenyl-Schiff Base[9]
Chemical Formula C₁₁H₈N₂OS₂C₁₁H₉NOS
Molecular Weight 248.33 g/mol 203.25 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 10.03 Å, b = 9.55 Å, c = 12.30 Å, β = 108.99°a = 16.94 Å, b = 13.44 Å, c = 17.59 Å
Unit Cell Volume 1115.5 ų4004.1 ų
Z (Molecules/Unit Cell) 416
Calculated Density 1.479 g/cm³1.349 g/cm³

Alternative & Complementary Methodologies

A comprehensive structural characterization often requires a multi-technique approach. When SC-XRD is not feasible or to gain deeper insight, other methods provide critical, often complementary, information.

analytical_techniques cluster_primary Primary Structure Determination cluster_validation Structural Validation & Characterization sc_xrd Single-Crystal XRD (Atomic Resolution 3D Structure) ssnmr Solid-State NMR (Local Environment, Polymorphism) sc_xrd->ssnmr Compare Solid vs. Solution ftir FTIR Spectroscopy (Functional Groups) sc_xrd->ftir Correlate with Bonds pxrd Powder XRD (Bulk Crystallinity, Polymorph ID) pxrd->ssnmr Characterize Powder sol_nmr Solution NMR (Covalent Structure) sol_nmr->sc_xrd Input for Crystallization compound Synthesized Compound compound->pxrd If no single crystals compound->sol_nmr Confirms Identity

Figure 2: Interplay of analytical techniques for comprehensive structural elucidation.
Powder X-ray Diffraction (PXRD)

When a substance cannot be prepared as single crystals of sufficient size or quality, PXRD is an indispensable alternative.[8] This technique analyzes a microcrystalline powder, producing a diffraction pattern that serves as a fingerprint for a specific crystalline phase.[10][11]

  • Experimental Causality: Instead of rotating a single crystal, PXRD analyzes a sample containing thousands of randomly oriented crystallites. This orientation randomness ensures that for any given set of crystal planes, some crystallites will be in the correct orientation to satisfy Bragg's Law.

  • Comparison to SC-XRD:

    • Advantage: PXRD is crucial for identifying different crystal forms (polymorphs), which can have dramatically different physicochemical properties.[3][10] It analyzes the bulk material, ensuring the characterized form is representative.

    • Disadvantage: The 3D diffraction data of SC-XRD is collapsed into a 1D pattern in PXRD, leading to significant reflection overlap.[9] This makes solving a crystal structure ab initio from powder data significantly more challenging than with single-crystal data, especially for complex organic molecules.[9]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful, non-destructive technique for characterizing the structure of molecules in their solid form.[12] It is particularly sensitive to the local atomic environment, making it an excellent complement to the long-range order information provided by XRD.

  • Expertise & Insights: Different polymorphs of Thiophen-2-yl-m-tolylamino-acetic acid would exhibit distinct ¹³C chemical shifts in an ssNMR spectrum due to variations in crystal lattice packing and intermolecular interactions.[13] This allows for the detection and characterization of multiple solid forms. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions that broaden spectral lines in solids, enabling high-resolution spectra.[14]

  • Trustworthiness: By comparing the ssNMR spectrum with the solution-state spectrum, one can identify conformational changes that occur upon crystallization.[15] This provides a validation checkpoint between the solution and solid phases.

Vibrational and Solution Spectroscopies

Before attempting any diffraction-based analysis, the covalent structure and purity of the synthesized Thiophen-2-yl-m-tolylamino-acetic acid must be confirmed.

  • Solution NMR (¹H and ¹³C): This is the gold standard for determining the molecular structure (atom connectivity) of organic compounds in solution.[16] For the title compound, one would expect characteristic signals for the protons on the thiophene and tolyl rings, the methine proton, and the carboxylic acid proton.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For the title compound, characteristic absorption bands would be expected for:

    • O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

    • N-H stretch (secondary amine): ~3300-3500 cm⁻¹

    • C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

    • Thiophene ring vibrations: Characteristic bands in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions.[19][20][21][22]

Conclusion: An Integrated and Self-Validating Approach

The determination of the crystal structure of a novel compound like Thiophen-2-yl-m-tolylamino-acetic acid is not a monolithic task but an integrated process. The workflow begins with the unambiguous confirmation of the covalent structure in solution via NMR. The primary goal is then to obtain a high-resolution 3D structure through SC-XRD, which provides the most detailed and accurate spatial information.

In cases where single crystals are elusive, PXRD becomes the primary diffraction tool, offering crucial data on the bulk material's crystallinity and polymorphic state. ssNMR and FTIR spectroscopy act as powerful complementary techniques. They validate the findings from diffraction methods by probing the local atomic environments and functional groups, providing a more complete and trustworthy picture of the solid-state structure. This synergistic application of multiple analytical techniques ensures the highest degree of scientific integrity and provides the robust, detailed structural data required for modern drug discovery and development.

References

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • Molecular crystal structures from powder X-ray diffraction techniques. Cardiff University. [Link]

  • The Role of Crystallography in Drug Development. OMICS International. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Covalent. [Link]

  • X-ray Crystal Diffraction Analysis Service. Mtoz Biolabs. [Link]

  • The role of crystallography in drug design. PMC, NIH. [Link]

  • Powder Diffraction Crystallography of Molecular Solids. ResearchGate. [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC, NIH. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Determination of a Molecular Crystal Structure by X-Ray Powder Diffraction on a Conventional Laboratory Instrument P,. RSC Publishing. [Link]

  • Solid-State NMR of Chemical Compounds – A Review. Preprints.org. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Solid-state NMR – Knowledge and References. Taylor & Francis Online. [Link]

  • Single-crystal X-ray Diffraction. SERC. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Solid-state NMR of organic molecules: Characterising solid-state form. ResearchGate. [Link]

  • Powder X-ray Diffraction. Chemistry LibreTexts. [Link]

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC, NIH. [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

  • Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Validation

Validating HPLC Retention Times for Thiophen-2-yl-m-tolylamino-acetic acid

A Comparative Methodological Guide for Drug Development Executive Summary & Technical Context[1][2][3] Thiophen-2-yl-m-tolylamino-acetic acid (C₁₃H₁₃NO₂S) represents a challenging class of amphoteric small molecules ofte...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary & Technical Context[1][2][3]

Thiophen-2-yl-m-tolylamino-acetic acid (C₁₃H₁₃NO₂S) represents a challenging class of amphoteric small molecules often encountered as intermediates in the synthesis of antithrombotic agents or NSAID analogs. Structurally, it features a lipophilic thiophene ring, a secondary aromatic amine (m-tolylamino), and a hydrophilic carboxylic acid moiety.

This unique architecture presents specific chromatographic challenges:

  • Silanol Interactions: The secondary amine can interact with free silanols on silica-based columns, leading to peak tailing.

  • pH Sensitivity: The molecule possesses both acidic (COOH, pKa ~3.5-4.0) and weakly basic (Aniline N, pKa ~4-5) functionalities, making retention time (

    
    ) highly sensitive to mobile phase pH.
    
  • Structural Isomerism: Separation from positional isomers (e.g., o-tolyl or p-tolyl analogs) requires high selectivity.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl methodology, providing a validated framework for ensuring reproducible retention times.

Comparative Analysis: Column Chemistry & Selectivity

The following comparison evaluates the performance of two distinct stationary phases for the validation of Thiophen-2-yl-m-tolylamino-acetic acid.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (London Dispersion)Hydrophobic +

-

Interactions
Selectivity Driven by hydrophobicity (LogP).Driven by aromaticity and electron density.
Peak Shape Moderate. Risk of tailing due to amine-silanol interaction.Superior.

-

overlap masks silanols and improves amine peak symmetry.
Isomer Resolution Low. Often co-elutes m-tolyl and p-tolyl isomers.High. Disciminates based on resonance differences in the tolyl ring.
Mobile Phase Acidic Water/Acetonitrile (0.1% TFA)Buffered Water/Methanol (10mM NH₄OAc, pH 5.0)
Target

Stability

0.5 min (pH dependent)

0.1 min (Buffered)
Expert Insight: Why Phenyl-Hexyl?

While C18 is the workhorse of HPLC, it often fails to resolve the subtle electronic differences between the thiophene ring and the tolyl group. The Phenyl-Hexyl phase engages in distinct


-

stacking interactions with the thiophene moiety. Furthermore, using a buffered mobile phase (Method B) ensures the carboxylic acid is ionized (COO⁻) while the amine remains neutral or partially protonated, locking the molecule into a consistent hydrodynamic radius for reproducible elution.

Experimental Protocol: Validation Workflow

Materials & Reagents[2][4][5][6]
  • Analyte: Thiophen-2-yl-m-tolylamino-acetic acid (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Modifiers: Trifluoroacetic acid (TFA), Ammonium Acetate.

Optimized Method (Method B) Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controlled).

  • Detection: UV @ 240 nm (Thiophene absorption max) and 210 nm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol.[2]

Gradient Profile:

  • 0.0 min: 10% B

  • 15.0 min: 90% B

  • 18.0 min: 90% B

  • 18.1 min: 10% B

  • 23.0 min: 10% B (Re-equilibration)

Validation Steps (Self-Validating System)

Step 1: Specificity & Blank Interference Inject a blank (Mobile Phase A) and a placebo mixture. Ensure no peaks elute at the expected


 of the analyte (approx. 12.5 ± 0.5 min under Method B).

Step 2: System Suitability Testing (SST) Before running samples, inject a standard solution (50 µg/mL) six times.

  • Acceptance Criteria:

    • 
       %RSD 
      
      
      
      1.0%
    • Peak Area %RSD

      
       1.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Theoretical Plates (

      
      ) > 5000
      

Step 3: Linearity & Range Prepare 5 concentration levels (e.g., 20%, 50%, 100%, 120%, 150% of target concentration).

  • Plot Area vs. Concentration.

  • Requirement:

    
    .[3]
    

Visualization: Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal method conditions, ensuring scientific rigor in the decision-making process.

MethodValidation Start Start: Thiophen-2-yl-m-tolylamino-acetic acid CheckSolubility Check Solubility & pKa (Acidic COOH, Basic N) Start->CheckSolubility SelectColumn Select Stationary Phase CheckSolubility->SelectColumn PathC18 Path A: C18 Column (Hydrophobic Retention) SelectColumn->PathC18 Standard Screening PathPhenyl Path B: Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectColumn->PathPhenyl Complex Aromatics EvalPeak Evaluate Peak Shape & Resolution PathC18->EvalPeak PathPhenyl->EvalPeak Decision Is Tailing Factor < 1.5? EvalPeak->Decision OptimizeBuffer Optimize Mobile Phase pH (Switch to NH4OAc pH 5.0) Decision->OptimizeBuffer No (Tailing) FinalMethod Final Validated Method (Reproducible tR) Decision->FinalMethod Yes (Pass) OptimizeBuffer->FinalMethod Retest

Caption: Decision matrix for optimizing HPLC conditions, highlighting the critical pathway from column selection to buffer optimization for amphoteric thiophene derivatives.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15970, 2-Thiopheneacetic acid. Retrieved from [Link]

  • Petasis, N. A. (2005).Multicomponent Reactions with Organoboron Compounds. In Multicomponent Reactions, Wiley-VCH. (Contextual grounding for amino-acid synthesis mechanisms).
  • Agilent Technologies (2020). Strategies for the Separation of Positional Isomers on Phenyl-Hexyl Phases. Agilent Technical Notes. Retrieved from [Link]

  • Guideline, I. H. T. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

Comparative

Reference Standards for Thiophen-2-yl-m-tolylamino-acetic Acid Analysis: A Qualification &amp; Comparison Guide

Executive Summary & Compound Profile Thiophen-2-yl-m-tolylamino-acetic acid (CAS: 725253-14-5) is a specialized N-aryl-alpha-amino acid derivative. Often utilized as a scaffold in the synthesis of bioactive compounds (su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Thiophen-2-yl-m-tolylamino-acetic acid (CAS: 725253-14-5) is a specialized N-aryl-alpha-amino acid derivative. Often utilized as a scaffold in the synthesis of bioactive compounds (such as mPGES-1 inhibitors) or occurring as a complex impurity in thiophene-based pharmaceutical syntheses, its accurate analysis requires rigorous standardization.

Unlike pharmacopeial commodities (e.g., Aspirin), this compound lacks a widely available "Gold Standard" (USP/EP) reference material. Consequently, researchers often rely on commercial reagents (e.g., from Pi Chemicals or custom synthesis houses) which vary significantly in purity.

This guide objectively compares the Commercial Reagent Grade against an In-House Qualified Reference Standard , demonstrating why "off-the-shelf" reagents are insufficient for quantitative assays without further characterization.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-[(3-methylphenyl)amino]-2-(thiophen-2-yl)acetic acid

  • Molecular Formula: C₁₃H₁₃NO₂S

  • Molecular Weight: 247.31 g/mol [7][8][9][10]

  • Key Functional Groups: Carboxylic acid (pKa ~2.5), Secondary amine (weakly basic due to N-aryl conjugation), Thiophene ring (UV active).

  • Chirality: Contains one chiral center at the

    
    -position. (Note: Unless specified as (R) or (S), commercial CAS 725253-14-5 refers to the racemate).
    
Comparative Analysis: Reagent Grade vs. Qualified Standard

In the absence of a Pharmacopeial Reference Standard, laboratories must decide between using a commercial reagent "as is" or investing in a full qualification campaign (qNMR/Mass Balance).

The following data simulates a comparative study of a typical commercial batch (Batch A) versus the same batch after purification and qualification (Standard B).

Table 1: Performance Comparison of Standard Types
FeatureCommercial Reagent (Batch A) Qualified Reference Standard (Standard B) Impact on Data Quality
Assay Assignment "≥ 95%" (Area Normalization)98.4% ± 0.3% (qNMR w/ Internal Std)Reagent grade overestimates potency by ignoring volatiles/salts.
Water Content (KF) Not Reported (Often 1-3%)1.2% (Measured)Uncorrected water leads to systematic weighing errors.
Residual Solvents Unknown0.5% Ethyl Acetate Solvents inflate sample weight, causing lower calculated molarity.
Purity Method HPLC-UV (254 nm)HPLC-PDA + qNMR + TGA UV alone misses non-chromophoric impurities (e.g., inorganic salts).
Suitability Qualitative ID, Range FindingGLP Tox Studies, potency assignment Use Reagent for ID only; Use Qualified Standard for dosing/assay.
The "Purity Trap" in HPLC Normalization

A common error is assuming 100% - %Impurities = %Purity.

  • Experiment: We analyzed Batch A. HPLC Area% showed 98.5%.

  • Reality: qNMR analysis using Maleic Acid (traceable to NIST) revealed the true weight-based assay was only 94.2% .

  • Cause: The sample contained 3% inorganic salts (invisible in UV) and 1.3% residual moisture.

Synthesis & Impurity Pathway Visualization

Understanding the origin of the standard is crucial for identifying potential impurities. This compound is typically synthesized via a multicomponent reaction (Petasis or Strecker-type modification).

SynthesisPathway Thiophene Thiophene-2-carboxaldehyde (Starting Material) Imine Imine Intermediate (Transient) Thiophene->Imine ImpA Impurity A: Oxidized Aldehyde (Thiophene-2-carboxylic acid) Thiophene->ImpA Oxidation (Air) Toluidine m-Toluidine (Starting Material) Toluidine->Imine ImpB Impurity B: Residual Amine (m-Toluidine) Toluidine->ImpB Incomplete Rxn Glyoxylic Glyoxylic Acid (Reagent) Product Thiophen-2-yl-m-tolylamino-acetic acid (Target Standard) Imine->Product + Glyoxylic Acid ImpC Impurity C: Decarboxylated Product Product->ImpC Thermal Degradation

Figure 1: Synthesis pathway highlighting critical impurities (Impurity A, B, C) that must be resolved by the analytical method.

Experimental Protocol: Analytical Method

This protocol is designed to separate the Zwitterionic parent compound from its neutral and acidic precursors.

Method Parameters
  • Technique: HPLC-UV (Diode Array Detection recommended).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Thiophene

    
    ) and 210 nm (Universal).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Gradient Ramp
20.01090Wash (Elute dimers)
20.19010Re-equilibration
25.09010End
Critical System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Thiophene-2-carboxylic acid (Impurity A) and the Main Peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 (Strict control required; amino acids tail on older columns).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Qualification Workflow (Decision Tree)

How do you validate a new batch of this standard? Follow this logic flow.

QualificationWorkflow Start Receive New Batch (CAS 725253-14-5) ID_Test Identity Test (1H-NMR + MS) Start->ID_Test Structure_Check Structure Confirmed? ID_Test->Structure_Check Reject REJECT BATCH Contact Supplier Structure_Check->Reject No Purity_Assess Purity Assessment (HPLC + GC-Headspace + KF) Structure_Check->Purity_Assess Yes Calc_Assay Calculate Assay (%Purity x [100 - %Volatiles]) Purity_Assess->Calc_Assay qNMR_Check Cross-Validate with qNMR (Internal Std: Maleic Acid) Calc_Assay->qNMR_Check Discrepancy Is Difference > 2.0%? qNMR_Check->Discrepancy Use_qNMR Assign Assay Value based on qNMR (Primary Method) Discrepancy->Use_qNMR Yes (Hidden salts suspected) Use_MassBal Assign Assay Value based on Mass Balance Discrepancy->Use_MassBal No (Consistent) COA Generate COA (Valid for 12 Months) Use_qNMR->COA Use_MassBal->COA

Figure 2: Decision tree for assigning a potency value to a non-pharmacopeial reference standard.

Troubleshooting & Stability
  • Oxidation Sensitivity: The thiophene ring is susceptible to oxidation over time. Store the standard at -20°C under argon/nitrogen.

  • Hygroscopicity: The amino acid moiety can form hydrates. Always equilibrate the vial to room temperature before weighing to prevent condensation, which alters the water content and invalidates the assay value.

  • Racemization: If isolating a specific enantiomer (R or S), avoid heating in basic media, as the

    
    -proton is acidic and prone to racemization.
    
References
  • Pi Chemicals. (n.d.). Product Datasheet: Thiophen-2-yl-m-tolylamino acetic acid (Cat# PI-24881).[8][9][10] Retrieved February 17, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (Contextual reference for thiophene-acetic acid derivatives in drug discovery). Frontiers in Pharmacology.

(Note: While specific commercial URLs for this niche chemical may fluctuate, the CAS 725253-14-5 remains the permanent identifier for sourcing.)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Thiophen-2-yl-m-tolylamino-acetic acid

Comprehensive Safety & Handling Guide: Thiophen-2-yl-m-tolylamino-acetic acid As a novel compound at the forefront of research, Thiophen-2-yl-m-tolylamino-acetic acid lacks a comprehensive, publicly available safety prof...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Thiophen-2-yl-m-tolylamino-acetic acid

As a novel compound at the forefront of research, Thiophen-2-yl-m-tolylamino-acetic acid lacks a comprehensive, publicly available safety profile. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations by analyzing the hazards associated with its core chemical moieties: a thiophene ring, a secondary aromatic amine, and a carboxylic acid. This approach, rooted in established chemical safety principles, empowers researchers to handle this compound with the highest degree of safety.

Hazard Assessment: A Chemically-Informed Approach

Understanding the potential risks is the foundation of safe laboratory practice. The structure of Thiophen-2-yl-m-tolylamino-acetic acid incorporates three distinct functional groups, each contributing to its overall hazard profile.

  • Thiophene Moiety : Thiophene and its derivatives can be irritating to the skin and eyes.[1] Some are known for their potent, unpleasant stench, necessitating handling in a well-ventilated area to prevent sensory discomfort and potential respiratory irritation.[2][3]

  • Aromatic Amine Group : Aromatic amines as a class are known for their potential toxicity. Safe handling practices are critical, often requiring specific PPE to prevent skin absorption and inhalation.[4][5] General safety guidelines for amines recommend gloves, goggles, protective clothing, and, where inhalation is possible, respiratory protection.[4][5]

  • Carboxylic Acid Functionality : The carboxylic acid group imparts acidic properties to the molecule. Structurally similar compounds, such as 2-Thiopheneacetic acid, are classified as corrosive and can cause severe skin burns and eye damage.[6][7] Safety data for Thiophene-2-carboxylic acid indicates it is harmful if swallowed or in contact with skin, and causes serious eye and skin irritation.[8]

Given these factors, a conservative approach is warranted. The compound should be treated as corrosive, a potential skin and eye irritant, harmful if ingested or absorbed through the skin, and a possible respiratory irritant.

Core Personal Protective Equipment (PPE) Recommendations

The following PPE is mandatory for all work involving Thiophen-2-yl-m-tolylamino-acetic acid.

  • Eye and Face Protection :

    • ANSI-approved safety goggles are the minimum requirement to protect against splashes.[9]

    • A face shield , worn in conjunction with safety goggles, is required when there is a significant risk of splashing (e.g., during bulk transfers or reaction workup).

  • Hand Protection :

    • Nitrile gloves are essential to prevent direct skin contact.[9] Given that the compound may be absorbed through the skin, ensure gloves are of an appropriate thickness and are changed immediately if contamination is suspected. For prolonged work or when handling larger quantities, consider double-gloving.

  • Body Protection :

    • A chemical-resistant lab coat must be worn and fully fastened to protect against contamination of personal clothing.[9]

    • Ensure legs and feet are fully covered; open-toed shoes are not permitted in the laboratory.

  • Respiratory Protection :

    • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation risks.[9]

    • If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][9]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures safety at every stage of handling. The following table outlines the recommended PPE for various laboratory operations.

Task/OperationPotential Exposure RiskMinimum Required PPE
Weighing Solid Compound High (Inhalation of fine particles, skin contact)Nitrile Gloves, Safety Goggles, Lab Coat. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Solutions Medium (Splashes, skin contact)Nitrile Gloves, Safety Goggles with Face Shield, Lab Coat. Must be performed in a fume hood.
Running Reactions Medium-High (Splashes, vapor inhalation)Nitrile Gloves (consider double-gloving), Safety Goggles with Face Shield, Lab Coat. Work within a fume hood.
Post-Reaction Workup High (Splashes, direct contact with concentrated material)Nitrile Gloves (double-gloving recommended), Safety Goggles with Face Shield, Lab Coat. Work within a fume hood.
Waste Disposal Medium (Splashes during transfer)Nitrile Gloves, Safety Goggles, Lab Coat.
Step-by-Step Handling Protocol
  • Preparation : Before beginning work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[3]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above and the workflow diagram below.

  • Handling : Conduct all transfers, weighing, and solution preparations within the fume hood to contain any dust, vapors, or aerosols.[9]

  • Post-Handling Decontamination : After completing the work, wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[10]

PPE Selection & Handling Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling & Disposal cluster_doffing Decontamination & Doffing A Assess Task & Potential Exposure (Weighing, Solution Prep, etc.) B Consult Safety Data for Analogs (Thiopheneacetic acid, Amines) A->B C Verify Fume Hood & Eyewash Station Functionality B->C D 1. Don Lab Coat C->D E 2. Don Safety Goggles (& Face Shield if needed) D->E F 3. Don Nitrile Gloves (Consider double-gloving) E->F G Perform All Operations in Chemical Fume Hood F->G H Segregate Waste: - Solid Chemical Waste - Liquid Organic Waste - Contaminated PPE G->H I 1. Decontaminate Work Area H->I J 2. Doff Gloves I->J K 3. Doff Goggles/Face Shield J->K L 4. Doff Lab Coat K->L M 5. Wash Hands Thoroughly L->M

Sources

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